7-Hydroxy-TSU-68
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-11(6-7-16(22)23)10(2)19-14(9)8-13-12-4-3-5-15(21)17(12)20-18(13)24/h3-5,8,19,21H,6-7H2,1-2H3,(H,20,24)(H,22,23)/b13-8+ |
InChI Key |
NTSFCHHACMZKEA-MDWZMJQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxy-TSU-68: A Key Metabolite of the Multi-Kinase Inhibitor TSU-68 (Orantinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Hydroxy-TSU-68, a principal metabolite of TSU-68 (also known as SU6668 or Orantinib), a potent inhibitor of multiple receptor tyrosine kinases. While the parent compound, TSU-68, has been the primary subject of extensive research for its anti-angiogenic and anti-tumor properties, understanding the chemical structure and properties of its metabolites is crucial for a complete characterization of its pharmacological profile. This document consolidates the available information on the chemical identity, formation, and known properties of this compound, and where data is lacking for the metabolite, provides detailed information on the parent compound to offer a foundational understanding.
Introduction
TSU-68 (Orantinib) is a synthetic, orally bioavailable small molecule that inhibits several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). The in vivo efficacy and pharmacokinetics of TSU-68 are influenced by its metabolic fate. This compound is a significant metabolite formed through hepatic biotransformation. This guide aims to provide a detailed summary of its known characteristics.
Chemical Structure and Properties
This compound is formed by the hydroxylation of the indole (B1671886) ring of the parent compound, TSU-68.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. For comparative purposes, the properties of the parent compound, TSU-68, are also included.
| Property | This compound | TSU-68 (Orantinib) |
| IUPAC Name | 3-(5-{[(3Z)-7-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
| Synonyms | 7-Hydroxy-SU6668 | SU6668, Orantinib |
| CAS Number | 1035154-52-9[1][2] | 252916-29-3 |
| Molecular Formula | C18H18N2O4[1][2] | C18H18N2O3 |
| Molecular Weight | 326.35 g/mol [1] | 310.35 g/mol |
| SMILES | O=C(O)CCC1=C(C)NC(/C=C2C(NC3=C\2C=CC=C3O)=O)=C1C[1] | CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O |
Biological Formation and Metabolism
This compound is an endogenous metabolite of TSU-68, primarily formed in the liver.
Metabolic Pathway
The formation of this compound is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system. Studies on the parent compound, TSU-68, have shown that it induces its own metabolism, a phenomenon known as autoinduction[3][4]. The specific isoforms implicated in this process are CYP1A1 and CYP1A2, which are responsible for the hydroxylation of TSU-68[3][4]. It is therefore highly probable that these are the primary enzymes responsible for the generation of this compound.
Caption: Metabolic pathway for the formation of this compound from TSU-68.
Biological Activity and Mechanism of Action
Activity of the Parent Compound: TSU-68 (Orantinib)
| Target Kinase | Inhibition Parameter | Value |
| PDGFRβ | Ki | 8 nM[5][6][7] |
| VEGFR2 (Flt-1/KDR) | Ki | 2.1 µM[5][6] |
| FGFR1 | Ki | 1.2 µM[5][6][7] |
| c-kit | IC50 | 0.1 - 1 µM[6] |
The hydroxylation of the indole ring to form this compound may alter the binding affinity of the molecule for its target kinases. Further research is required to elucidate the specific inhibitory profile of this metabolite.
Signaling Pathways Modulated by TSU-68
The inhibition of VEGFR, PDGFR, and FGFR by TSU-68 disrupts key signaling cascades involved in tumorigenesis and angiogenesis.
Caption: Overview of the signaling pathways targeted by TSU-68.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound are not well-documented. The pharmacokinetic profile of the parent compound, TSU-68, has been evaluated in several clinical trials[3][4]. After oral administration, TSU-68 is absorbed, and its plasma concentration is characterized by a time to maximum concentration (Tmax) followed by elimination. A notable feature of TSU-68 pharmacokinetics is the decrease in exposure after repeated administration, which is attributed to the autoinduction of its own metabolism via CYP1A1/2[3][4]. This suggests that the formation and subsequent clearance of this compound may also be affected by this autoinduction.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not available in the literature. However, based on standard methodologies in drug metabolism and kinase inhibitor profiling, the following outlines general approaches that would be applicable.
Protocol 1: In Vitro Metabolism of TSU-68 in Human Liver Microsomes
This protocol describes a general procedure for the in vitro generation of this compound from its parent compound.
Objective: To generate and detect this compound from TSU-68 using human liver microsomes.
Materials:
-
TSU-68
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the TSU-68 stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of TSU-68 and this compound using a validated LC-MS/MS method.
Caption: General workflow for the in vitro metabolism of TSU-68.
Protocol 2: Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound against a panel of protein kinases.
Objective: To determine the IC50 or Ki values of this compound against specific receptor tyrosine kinases.
Materials:
-
Purified recombinant kinase enzymes (e.g., VEGFR2, PDGFRβ, FGFR1)
-
Substrate for the kinase (e.g., a synthetic peptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
This compound
-
Assay buffer
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies for ELISA-based assays)
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the kinase, its substrate, and the various concentrations of this compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting, fluorescence, or luminescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
This compound is a key metabolite of the multi-kinase inhibitor TSU-68. While its chemical structure and route of formation are established, there is a notable absence of publicly available data on its specific biological activity and pharmacokinetic profile. The information provided in this guide on the parent compound, TSU-68, serves as a critical foundation for researchers. Future studies are warranted to fully characterize the pharmacological properties of this compound to gain a more complete understanding of the overall activity and disposition of TSU-68 in vivo. Such information will be invaluable for the ongoing development and clinical application of this class of anti-cancer agents.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
7-Hydroxy-TSU-68: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 7-Hydroxy-TSU-68, a key metabolite of the multi-targeted tyrosine kinase inhibitor, TSU-68 (also known as SU6668 or Orantinib). This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.
Introduction
TSU-68 is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) kinases, which are crucial in tumor angiogenesis and proliferation.[1] this compound is a derivative and metabolite of TSU-68, formed through biotransformation in human liver microsomes.[2][3][4] Understanding the synthesis and purification of this metabolite is essential for various research applications, including its use as an analytical standard, for in-vitro studies, and for investigating the metabolic profile of TSU-68.
Synthesis of this compound
While this compound is primarily known as a metabolite, its chemical synthesis is crucial for obtaining pure standards for analytical and research purposes. Detailed, publicly available synthetic protocols specifically for this compound are limited. However, based on general organic chemistry principles for the hydroxylation of aromatic rings, a plausible synthetic approach can be proposed.
Proposed Synthetic Pathway
A potential synthetic route would involve the direct hydroxylation of the parent compound, TSU-68. This could theoretically be achieved through electrophilic aromatic substitution.
Disclaimer: The following proposed synthesis is a theoretical pathway based on general chemical knowledge and has not been experimentally validated from the provided search results.
A potential starting material would be a protected form of 7-bromo-oxindole, which could then be coupled with the pyrrole (B145914) moiety of TSU-68. The bromine could later be replaced with a hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction.
A more direct, though potentially less selective, approach would be the direct oxidation of TSU-68 at the 7-position of the oxindole (B195798) ring. This would likely require a highly specific oxidizing agent or a biocatalytic approach to achieve regioselectivity.
Biosynthesis (Metabolism)
The known formation of this compound occurs in vivo. It is a metabolite of the biotransformation pathway of TSU-68 in human liver microsomes.[2][3][4] This metabolic process represents a self-induced hydroxylation of the parent compound.[2][3][4]
Purification Methods
The purification of this compound, whether from a biological matrix or a synthetic reaction mixture, is critical to obtain a high-purity compound. The methods would likely involve chromatographic techniques.
Column Chromatography
For the purification of a synthetic product, column chromatography would be a standard method. A patent for preparing 7-hydroxy mitragynine (B136389), a similarly hydroxylated alkaloid, suggests the use of basic column chromatography for purification.[5] This indicates that a stationary phase treated with a base, such as triethylamine-treated silica (B1680970) gel, could be effective in purifying this compound, which has acidic and basic functionalities.
High-Performance Liquid Chromatography (HPLC)
For achieving high purity, especially for analytical standards, High-Performance Liquid Chromatography (HPLC) is the method of choice. A two-dimensional purification strategy, combining a preliminary separation technique like Centrifugal Partition Chromatography (CPC) followed by HPLC, has been shown to be effective for purifying hydroxylated natural products. This approach allows for handling larger sample quantities initially with CPC, followed by high-resolution separation with HPLC.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the chemical synthesis of this compound are not available in the reviewed literature. However, a general protocol for the purification of a similar hydroxylated compound is described in a patent for 7-hydroxy mitragynine.[5]
General Purification Protocol (Adapted from 7-hydroxy mitragynine synthesis): [5]
-
Reaction Quenching & Extraction: The crude reaction mixture is quenched and extracted with an appropriate organic solvent.
-
Column Chromatography: The crude product is purified by column chromatography on silica gel. To prevent degradation of the acid/base sensitive product, the silica gel can be pre-treated with a base like triethylamine.
-
Elution: A gradient of solvents, for example, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the compound from the column.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.
Signaling Pathways and Experimental Workflows
TSU-68 Signaling Pathway
TSU-68, the parent compound of this compound, is a multi-targeted tyrosine kinase inhibitor. It primarily inhibits VEGFR, PDGFR, and FGFR. The diagram below illustrates the general signaling pathway affected by TSU-68.
References
In Vitro Metabolism of TSU-68 to 7-Hydroxy-TSU-68: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro metabolism of TSU-68, a multi-targeted receptor tyrosine kinase inhibitor, with a specific focus on its conversion to the 7-Hydroxy-TSU-68 metabolite. The information presented herein is compiled from peer-reviewed scientific literature to support research and development activities in the fields of drug metabolism and pharmacokinetics.
Introduction
TSU-68, also known as Orantinib, is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor β (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1). Its clinical development has been accompanied by studies into its metabolic fate, which is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. A key metabolic pathway for TSU-68 is hepatic oxidation, leading to the formation of hydroxylated metabolites. This document focuses on the in vitro characterization of the formation of this compound.
Metabolic Pathway and Key Enzymes
The primary route of TSU-68 metabolism in vitro involves hydroxylation at the 5, 6, and 7 positions of the indolinone ring.[1] This oxidative metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically, studies have identified CYP1A1 and CYP1A2 as the main isoforms responsible for the hydroxylation of TSU-68 in human liver microsomes.[1]
Interestingly, TSU-68 has been shown to induce its own metabolism, a phenomenon known as autoinduction.[1][2] Treatment of human hepatocytes with TSU-68 leads to a significant increase in the activity of CYP1A1 and CYP1A2, which in turn accelerates the hydroxylation of TSU-68.[1] This autoinductive effect is a critical consideration in predicting the in vivo clearance and potential for altered drug exposure during prolonged treatment.
The metabolic conversion of TSU-68 to its hydroxylated metabolites, including this compound, is a critical step in its elimination pathway. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating subsequent phase II conjugation reactions and excretion from the body.
Metabolic pathway of TSU-68 hydroxylation.
Quantitative Analysis of this compound Formation
The formation of this compound from TSU-68 in human liver microsomes follows Michaelis-Menten kinetics.[1] The key kinetic parameters that describe the efficiency of this metabolic conversion have been determined and are summarized in the table below, alongside the data for the 5- and 6-hydroxylated metabolites for comparative purposes.
| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µl/min/mg) |
| 5-Hydroxy-TSU-68 | 130 | 10 | 13 |
| 6-Hydroxy-TSU-68 | 200 | 8 | 25 |
| This compound | 90 | 15 | 6 |
| Data sourced from Kitamura et al., Drug Metab Dispos, 2008.[1] |
As indicated by the intrinsic clearance (Vmax/Km) values, the formation of 6-Hydroxy-TSU-68 is the most efficient of the three hydroxylation pathways in human liver microsomes, followed by 5-Hydroxy-TSU-68 and then this compound.[1]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies of TSU-68 metabolism.
Incubation with Human Liver Microsomes
Objective: To determine the kinetic parameters (Vmax and Km) for the formation of hydroxylated TSU-68 metabolites.
Materials:
-
Pooled human liver microsomes
-
TSU-68
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
Procedure:
-
A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.2 mg/mL) in potassium phosphate buffer.
-
Varying concentrations of TSU-68 (e.g., 1 to 50 µM) are added to the reaction mixture.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specified time (e.g., 20 minutes), ensuring that the reaction proceeds under linear conditions.
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.
-
The samples are then centrifuged to precipitate the proteins.
-
The supernatant is collected for analysis.
Analysis of Metabolites
Objective: To quantify the formation of this compound and other hydroxylated metabolites.
Method: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the standard analytical technique for the sensitive and specific quantification of TSU-68 and its metabolites.
Typical HPLC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases, such as water with a small percentage of formic acid and acetonitrile with formic acid.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for TSU-68, 5-Hydroxy-TSU-68, 6-Hydroxy-TSU-68, and this compound, as well as the internal standard.
Data Analysis:
-
The concentrations of the metabolites are determined from a standard curve.
-
The initial rates of metabolite formation at each substrate concentration are calculated.
-
The kinetic parameters, Vmax and Km, are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
References
- 1. Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Journey of a Multi-Targeted Kinase Inhibitor: The Pharmacokinetics of TSU-68
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the preclinical pharmacokinetic profile of TSU-68 (also known as SU6668 or Orantinib), a potent oral, multi-targeted tyrosine kinase inhibitor. While the primary focus of this document is the parent compound, it is crucial to note that comprehensive pharmacokinetic data for its metabolites, including the putative 7-Hydroxy-TSU-68, is not extensively available in publicly accessible literature. Preclinical studies confirm that TSU-68 undergoes metabolism, including hydroxylation, primarily mediated by cytochrome P450 enzymes CYP1A1 and CYP1A2. However, the subsequent characterization and pharmacokinetic analysis of these metabolites in preclinical models have not been detailed in the available scientific publications.
This guide will therefore summarize the known preclinical pharmacokinetics of TSU-68, discuss its metabolic pathways, provide detailed experimental protocols for typical preclinical pharmacokinetic studies, and present visualizations of its signaling pathway and a representative experimental workflow.
Pharmacokinetics of TSU-68 in Preclinical Models
Preclinical studies, predominantly in rodent models, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of TSU-68. These studies have consistently demonstrated the oral bioavailability of the compound and its significant anti-tumor efficacy in various xenograft models.
Key Findings from Preclinical Pharmacokinetic Studies:
-
Oral Administration and Efficacy: TSU-68 has been shown to be orally active, inhibiting tumor growth and metastasis in preclinical models of human cancers, including colon cancer.[1]
-
Enzyme Induction: A notable characteristic of TSU-68 is its ability to induce its own metabolism. Non-clinical studies have revealed that TSU-68 induces hepatic cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. This autoinduction leads to an accelerated metabolism of the drug upon repeated administration, resulting in decreased plasma concentrations over time.
-
Metabolism: The primary route of elimination for TSU-68 is hepatic metabolism. The induction of CYP1A1/2 is directly linked to the hydroxylation of TSU-68.
Due to the limited publicly available data, a comprehensive table of pharmacokinetic parameters for this compound cannot be provided. However, the following table summarizes the general pharmacokinetic characteristics of the parent compound, TSU-68, as inferred from preclinical contexts mentioned in clinical studies.
| Parameter | Observation in Preclinical Models | Implication |
| Metabolism | Induces its own metabolism via CYP1A1 and CYP1A2, leading to hydroxylation. | Potential for drug-drug interactions and time-dependent changes in exposure. |
| Elimination | Predominantly through hepatic metabolism. | Liver function can significantly impact drug clearance. |
Experimental Protocols
To provide a framework for researchers, this section details standardized methodologies for conducting preclinical pharmacokinetic studies of a novel oral tyrosine kinase inhibitor like TSU-68.
In Vivo Pharmacokinetic Study in Rodents (Mice or Rats)
-
Animal Models: Select appropriate rodent strains (e.g., BALB/c mice, Sprague-Dawley rats) with consideration for the tumor model if it's a pharmacodynamic-pharmacokinetic study.
-
Drug Formulation and Administration:
-
Formulate TSU-68 in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose at a predefined concentration (e.g., 200 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples from a sparse sampling design or from cannulated animals at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of TSU-68 and its potential metabolites in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
In Vitro Metabolism Studies
-
Hepatocyte or Microsome Incubation:
-
Incubate TSU-68 with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and human donors.
-
Include necessary cofactors like NADPH for microsomal incubations.
-
-
Metabolite Identification:
-
Analyze the incubation samples using high-resolution mass spectrometry to identify potential metabolites.
-
Characterize the structure of metabolites, such as hydroxylated forms, through fragmentation analysis.
-
-
Reaction Phenotyping:
-
Use a panel of recombinant human cytochrome P450 enzymes to identify the specific CYPs responsible for the metabolism of TSU-68.
-
Alternatively, use selective chemical inhibitors of CYP enzymes in human liver microsomes.
-
Visualizations
To further elucidate the context of TSU-68's action and the methodologies for its study, the following diagrams are provided.
Caption: TSU-68 inhibits key signaling pathways involved in angiogenesis.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
A Comparative Analysis of the Biological Activities of TSU-68 and its Metabolite, 7-Hydroxy-TSU-68
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed comparative overview of the biological activities of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib) and its metabolite, 7-Hydroxy-TSU-68. While extensive data is available for the parent compound, TSU-68, information regarding the specific biological activity of its hydroxylated metabolite is limited. This document summarizes the known activities of TSU-68 and highlights the current knowledge gap concerning this compound.
Overview of TSU-68 (SU6668)
TSU-68 is an orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth.[1][2][3] Its primary targets are the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[1][3][4][5][6][7] By competitively inhibiting the ATP binding sites of these kinases, TSU-68 effectively blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting angiogenesis and tumor growth.[1][4][5][7]
The Metabolite: this compound
This compound has been identified as a metabolite of TSU-68, formed through biotransformation in human liver microsomes.[8] This hydroxylation represents a self-induced metabolic pathway.[8] However, at present, there is a significant lack of publicly available data detailing the specific biological activities of this compound. It is unknown whether this metabolite retains, has altered, or has no significant inhibitory activity against the target kinases of the parent compound.
Quantitative Analysis of TSU-68 Biological Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of TSU-68 from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition of TSU-68
| Target Kinase | Inhibition Parameter | Value | Reference |
| PDGFRβ | Ki | 8 nM | [4][9] |
| PDGFRβ | IC50 | 60 nM | [10] |
| VEGFR1 (Flt-1) | Ki | 2.1 µM | [4][9] |
| VEGFR2 (Flk-1/KDR) | Ki | 2.1 µM | [5] |
| VEGFR2 (Flk-1/KDR) | IC50 | 2.4 µM | [10] |
| VEGFR2 (Flk-1/KDR) | IC50 | 2.43 µM | |
| FGFR1 | Ki | 1.2 µM | [4][9] |
| FGFR1 | IC50 | 1.2 µM | [5] |
| FGFR1 | IC50 | 3.0 µM | [10] |
| FGFR1 | IC50 | 3.04 µM | |
| c-Kit | IC50 | 0.1 - 1 µM | [4] |
| Aurora Kinase B | IC50 | 35 nM | [10][11] |
| Aurora Kinase C | IC50 | 210 nM | [10][11] |
| EGFR | IC50 | > 100 µM | [10] |
Table 2: In Vitro Cellular Activity of TSU-68
| Cell Type | Assay | Parameter | Value | Reference |
| HUVECs | VEGF-driven Mitogenesis | IC50 | 0.34 µM | [4][7] |
| HUVECs | FGF-driven Mitogenesis | IC50 | 9.6 µM | [4][7] |
| HUVEC & NIH3T3 | VEGF-stimulated Growth | IC50 | 0.41 µM | |
| HUVEC & NIH3T3 | FGF-stimulated Growth | IC50 | 9.3 µM | |
| HUVEC & NIH3T3 | PDGF-stimulated Growth | IC50 | 16.5 µM | |
| MO7E (human myeloid leukemia) | SCF-induced Proliferation | IC50 | 0.29 µM | [4] |
Table 3: In Vivo Activity of TSU-68
| Tumor Model | Administration | Dosage | Effect | Reference |
| Various Human Tumor Xenografts | Oral or i.p. | 75-200 mg/kg | Significant tumor growth inhibition | [4][5] |
| HT-29 & WiDr (human colon carcinoma) | Oral | 200 mg/kg twice daily | Significant inhibition of tumor growth and liver metastasis | [1] |
| C6 Glioma | Oral | 75 mg/kg | Suppression of tumor angiogenesis | [4] |
| SCC VII Carcinoma | Daily | 75 mg/kg/day (suboptimal) | 36% tumor growth inhibition | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TSU-68 and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of action of TSU-68 on key signaling pathways.
Figure 2: A generalized experimental workflow for evaluating TSU-68.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of TSU-68 on the kinase activity of its target receptors.
General Protocol:
-
Recombinant human kinase domains of VEGFR, PDGFR, and FGFR are used.
-
The kinase reaction is typically initiated in a buffer containing ATP and a substrate (e.g., a synthetic peptide).
-
TSU-68 at various concentrations is pre-incubated with the kinase before the addition of ATP.
-
The phosphorylation of the substrate is measured, often using methods like ELISA with anti-phosphotyrosine antibodies or radiometric assays with [γ-³²P]ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined through kinetic studies, such as Michaelis-Menten analysis, to understand the mode of inhibition (competitive, non-competitive, etc.).[4][5]
Cell-Based Receptor Phosphorylation Assay
Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.
General Protocol:
-
Cells overexpressing the target receptor (e.g., NIH-3T3 cells overexpressing PDGFRβ) are cultured to sub-confluence.[4][7]
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.
-
Cells are pre-treated with varying concentrations of TSU-68 for a defined time (e.g., 1-2 hours).
-
The specific ligand (e.g., PDGF, VEGF, or FGF) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).[4][7]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to immunoprecipitation with an antibody against the target receptor.
-
The immunoprecipitates are resolved by SDS-PAGE and analyzed by Western blotting using an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.[4]
Cell Proliferation Assay
Objective: To measure the effect of TSU-68 on the proliferation of cells, particularly endothelial cells, driven by specific growth factors.
General Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their growth medium.[4][7]
-
After attachment, the medium is replaced with a basal medium containing a low percentage of serum.
-
Cells are treated with various concentrations of TSU-68 in the presence of a specific mitogen (e.g., VEGF or FGF).[4][7]
-
Cells are incubated for a period that allows for proliferation (e.g., 48-72 hours).
-
Cell proliferation is quantified using methods such as MTT assay (measuring metabolic activity) or BrdU incorporation (measuring DNA synthesis).
-
IC50 values are determined by plotting the percentage of proliferation inhibition against the drug concentration.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.
General Protocol:
-
Human tumor cells (e.g., HT-29 colon cancer cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1][5]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
TSU-68 is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[1][5]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).[1]
Conclusion
TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities demonstrated in both in vitro and in vivo models. Its mechanism of action involves the inhibition of key signaling pathways driven by VEGFR, PDGFR, and FGFR. While this compound is a known metabolite of TSU-68, a comprehensive understanding of its biological activity is currently lacking in the scientific literature. Further research is warranted to elucidate the pharmacological profile of this metabolite to fully comprehend the overall in vivo efficacy and safety of TSU-68. This knowledge would be crucial for a complete understanding of the drug's metabolism, pharmacokinetics, and potential for active metabolites contributing to its therapeutic effect or off-target toxicities.
References
- 1. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. The antiangiogenic agents SU5416 and SU6668 increase the antitumor effects of fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 7-Hydroxy-TSU-68: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and isolation of 7-Hydroxy-TSU-68, a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (Orantinib). TSU-68 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), key mediators of tumor angiogenesis. The biotransformation of TSU-68 into its hydroxylated metabolites, including this compound, is a critical aspect of its pharmacological profile, influencing its pharmacokinetics and potentially its overall therapeutic efficacy and safety. This document details the metabolic discovery, experimental protocols for in vitro generation and isolation, and discusses the implicated signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Discovery of this compound as a Major Metabolite
The discovery of this compound emerged from in vitro metabolic studies of its parent compound, TSU-68. Research investigating the hepatic metabolism of TSU-68 identified this compound as one of three major oxidative metabolites.
Incubation of TSU-68 with human liver microsomes in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) led to the formation of 5-, 6-, and 7-hydroxyindolinone derivatives.[1] These findings pinpointed the hydroxylation of the oxindole (B195798) ring as a primary metabolic pathway for TSU-68.
The enzymatic basis for this transformation was identified as the cytochrome P450 (CYP) system. Specifically, CYP1A1 and CYP1A2 were found to be the predominant isoforms responsible for the hydroxylation of TSU-68.[1] Further investigation revealed that TSU-68 can induce the expression of CYP1A1 and CYP1A2, leading to an autoinduction of its own metabolism.[1] This autoinductive effect provides a mechanistic explanation for the observed decrease in plasma concentrations of TSU-68 upon repeated administration in clinical settings.[1]
Quantitative Data
Table 1: Kinetic Parameters for the Formation of Hydroxylated TSU-68 Metabolites in Human Liver Microsomes
| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Vmax/Km (µL/min/mg protein) |
| 5-Hydroxy-TSU-68 | 130 | 10.0 | 13 |
| 6-Hydroxy-TSU-68 | 200 | 8.0 | 25 |
| This compound | 60 | 10.0 | 6 |
Data sourced from Kitamura et al., Drug Metabolism and Disposition, 2007.[1]
Experimental Protocols
In Vitro Generation of this compound using Human Liver Microsomes
This protocol describes the generation of this compound from its parent compound, TSU-68, using a human liver microsome incubation system.
Materials:
-
TSU-68 (Orantinib)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents on ice:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Pooled human liver microsomes (final concentration typically 0.2-1.0 mg/mL)
-
MgCl₂ (final concentration typically 3-10 mM)
-
TSU-68 (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM; ensure final solvent concentration is low, e.g., <1%)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH to a final concentration of approximately 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). The optimal incubation time should be determined empirically to maximize metabolite formation while minimizing degradation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.
Isolation and Purification of this compound
The following is a general procedure for the isolation of this compound from the supernatant obtained from the in vitro incubation. High-performance liquid chromatography (HPLC) is the primary technique used for this purpose.
Materials:
-
Supernatant from the in vitro incubation
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Fraction collector (optional)
Procedure:
-
HPLC Method Development: Develop a gradient HPLC method to achieve separation of TSU-68 and its hydroxylated metabolites (5-, 6-, and this compound). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration) The flow rate is typically set at 1 mL/min. The detection wavelength can be set based on the UV absorbance maxima of TSU-68 and its metabolites.
-
-
Injection: Inject the supernatant from the in vitro incubation onto the HPLC system.
-
Fraction Collection: If a preparative or semi-preparative HPLC system is used, collect the fractions corresponding to the elution time of this compound. The identity of the peak can be confirmed by mass spectrometry.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator to obtain the isolated this compound.
-
Purity Assessment: Assess the purity of the isolated metabolite using analytical HPLC-UV or LC-MS.
Signaling Pathways and Biological Relevance
TSU-68 exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2, PDGFR, and FGFR. The introduction of a hydroxyl group to the TSU-68 scaffold to form this compound may alter its pharmacological properties, including its binding affinity to these target kinases. While direct experimental data on the inhibitory activity of isolated this compound is not currently available, it is plausible that it retains some level of biological activity. The hydroxylation could potentially impact the molecule's solubility, cell permeability, and interaction with the ATP-binding pocket of the target kinases. Further investigation is required to elucidate the specific pharmacological profile of this compound and its contribution to the overall therapeutic and toxicological effects of TSU-68.
Visualizations
Caption: Experimental workflow for the in vitro generation and isolation of this compound.
Caption: TSU-68 signaling pathway and the potential role of this compound.
Conclusion
This compound is a significant metabolite of the anti-angiogenic agent TSU-68, formed via CYP1A1/2-mediated hydroxylation in the liver. Its discovery is crucial for understanding the complete pharmacokinetic and metabolic profile of TSU-68. The provided experimental protocols offer a framework for the in vitro generation and isolation of this metabolite, enabling further research into its specific biological activities. While the direct pharmacological impact of this compound remains to be fully elucidated, its characterization is an essential step in the comprehensive evaluation of TSU-68 as a therapeutic agent. Future studies should focus on the chemical synthesis of this compound and the direct assessment of its inhibitory activity against VEGFR-2, PDGFR, and FGFR to clarify its role in the overall pharmacology of TSU-68.
References
Methodological & Application
Application Notes and Protocols: 7-Hydroxy-TSU-68 Cell-Based Assays
For Research Use Only.
Introduction
7-Hydroxy-TSU-68 is the active metabolite of TSU-68 (also known as Orantinib or SU6668), a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets the kinases associated with angiogenesis and tumor progression, including platelet-derived growth factor receptor beta (PDGFRβ), vascular endothelial growth factor receptors (VEGFRs), and fibroblast growth factor receptor 1 (FGFR1).[1][2][3] By competitively inhibiting ATP binding to the kinase domain of these receptors, TSU-68 blocks downstream signaling pathways, leading to the suppression of tumor growth, inhibition of angiogenesis, and induction of apoptosis in tumor vasculature.[1][3][4]
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its anti-proliferative, pro-apoptotic, and anti-angiogenic effects.
Mechanism of Action
TSU-68 functions by inhibiting the tyrosine kinase activity of several key receptors involved in tumor angiogenesis and growth.[4][5] Its primary targets are PDGFRβ, VEGFR2 (KDR/Flk-1), and FGFR1.[1][3] Inhibition of these receptors disrupts crucial signaling cascades, including the MAPK/ERK pathway, ultimately leading to reduced cell proliferation and survival.[1]
Below is a diagram illustrating the signaling pathways inhibited by TSU-68.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 7-Hydroxy-TSU-68 in Human Plasma by LC-MS/MS
Introduction
TSU-68, also known as SU6668 or Orantinib, is an orally active, multi-targeted receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2][3] It has been investigated for its anti-angiogenic and anti-tumor activities in various cancers.[1][4] Pharmacokinetic studies of TSU-68 have shown that its metabolism is primarily hepatic, involving cytochrome P450 enzymes, particularly CYP1A1/2.[4][5][6] This metabolic pathway can lead to the formation of hydroxylated metabolites. One such potential major metabolite is 7-Hydroxy-TSU-68.
The quantification of this compound in plasma is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of TSU-68. Monitoring the levels of this metabolite can provide insights into drug exposure, metabolic clearance, and potential correlations with efficacy and toxicity. This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for supporting pharmacokinetic studies in clinical trials.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
This compound-d4 (internal standard, IS) (Purity ≥98%)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultra-pure
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% MeOH).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
MRM Transitions:
-
This compound: m/z 410.2 -> 283.1 (Quantifier), m/z 410.2 -> 142.1 (Qualifier)
-
This compound-d4 (IS): m/z 414.2 -> 287.1
-
(Note: The exact m/z values for this compound are hypothetical and based on the structure of TSU-68 and common fragmentation patterns of similar molecules.)
Method Validation
The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[8] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | y = 0.025x + 0.0012 | >0.998 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | 8.2 | -3.5 | 9.8 | -2.1 |
| Low | 1.5 | 6.5 | 2.1 | 7.5 | 3.2 |
| Medium | 75 | 4.1 | 1.5 | 5.2 | 1.8 |
| High | 400 | 3.5 | -0.8 | 4.1 | -1.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 98.2 |
| High | 400 | 95.1 | 101.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of physiologically based pharmacokinetic model to predict CYP1A autoinduction by multi-kinase inhibitor TSU-68 based on in vitro induction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Application Notes and Protocols for 7-Hydroxy-TSU-68 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] TSU-68 has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical cancer models.[3][4] These application notes provide a comprehensive overview of the parent compound, TSU-68, and a generalized protocol for its application in a xenograft mouse model, which can serve as a starting point for investigations into its metabolite, this compound. While specific in vivo efficacy data for this compound is not extensively available in the public domain, its mechanism of action is presumed to be similar to that of TSU-68.
Mechanism of Action of TSU-68
TSU-68 is an orally active, ATP-competitive inhibitor of several receptor tyrosine kinases crucial for angiogenesis and tumor growth.[4] Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][5][6] By inhibiting these receptors, TSU-68 disrupts downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, and ultimately suppressing tumor angiogenesis and growth.[3][6][7] The compound has also been shown to inhibit the c-Kit receptor and Aurora kinases B and C.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays with TSU-68 (SU6668)
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The process is tightly regulated by a balance of pro- and anti-angiogenic factors. Key mediators of angiogenesis include vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF), which exert their effects through receptor tyrosine kinases (RTKs) on the surface of endothelial cells. TSU-68 (SU6668) is a potent, orally bioavailable, multi-targeted RTK inhibitor that targets VEGFR, PDGFR, and FGFR, thereby inhibiting the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.[1][2][3][4] These application notes provide detailed protocols for assessing the anti-angiogenic effects of TSU-68 in vitro.
Mechanism of Action of TSU-68
TSU-68 is a competitive inhibitor of ATP binding to the kinase domains of VEGFR-1 (Flt-1), PDGFRβ, and FGFR1.[1][4][5] By blocking the autophosphorylation of these receptors, TSU-68 effectively abrogates the downstream signaling pathways crucial for angiogenesis, including the Ras/MAPK and PI3K/Akt pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and the ability to form capillary-like structures.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of TSU-68 (SU6668) from various studies.
Table 1: Inhibitory Activity of TSU-68 against Receptor Tyrosine Kinases
| Target | Assay Type | Parameter | Value | Reference |
| PDGFRβ | Cell-free | Ki | 8 nM | [1][6] |
| FGFR1 | Cell-free | Ki | 1.2 µM | [1][6] |
| VEGFR-1 (Flt-1) | Cell-free | Ki | 2.1 µM | [1][6] |
| c-Kit | Cellular | IC50 | 0.1 - 1 µM | [1] |
Table 2: Cellular Anti-Angiogenic Activity of TSU-68
| Cell Type | Assay | Stimulant | Parameter | Value | Reference |
| HUVECs | Mitogenesis | VEGF | IC50 | 0.34 µM | [1] |
| HUVECs | Mitogenesis | FGF | IC50 | 9.6 µM | [1] |
| MO7E cells | Proliferation | SCF | IC50 | 0.29 µM | [1][7] |
Experimental Protocols
The following are detailed protocols for standard in vitro angiogenesis assays to evaluate the efficacy of TSU-68.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
TSU-68 (SU6668)
-
VEGF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with 100 µL of serum-starved medium (containing 0.5% FBS) and incubate for another 24 hours.
-
Prepare serial dilutions of TSU-68 in serum-starved medium.
-
Treat the cells with various concentrations of TSU-68 in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
TSU-68 (SU6668)
-
VEGF
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-starved medium containing various concentrations of TSU-68 and/or VEGF.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field at different time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
TSU-68 (SU6668)
-
VEGF
-
Calcein AM (optional, for fluorescence imaging)
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and incubate at 37°C for 30-60 minutes to allow polymerization.
-
Harvest HUVECs and resuspend them in serum-starved medium at a concentration of 2 x 10⁵ cells/mL.
-
Prepare cell suspensions containing various concentrations of TSU-68 with or without VEGF.
-
Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the polymerized matrix in each well.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualize the formation of tube-like structures using an inverted microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
Visualizations
Signaling Pathway Inhibition by TSU-68
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: Workflow for in vitro angiogenesis assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for Testing 7-Hydroxy-TSU-68 on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-TSU-68 is a potential anti-angiogenic agent, hypothesized to be a metabolite of TSU-68 (also known as SU6668 or Orantinib). TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor that has been shown to inhibit signaling through Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are critical mediators of angiogenesis.[1][2][3][4] By inhibiting these pathways, TSU-68 has been demonstrated to suppress endothelial cell proliferation and induce apoptosis, thereby exerting its anti-angiogenic effects.[1][5] These application notes provide a comprehensive set of protocols to evaluate the anti-angiogenic and anti-proliferative effects of this compound on human endothelial cells.
Mechanism of Action: Inhibition of Angiogenic Signaling
This compound is expected to act similarly to its parent compound, TSU-68, by competitively binding to the ATP-binding pocket of receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling.[1][3] The primary targets in endothelial cells are VEGFRs, PDGFRs, and FGFRs. Inhibition of these receptors disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.
References
Application Notes and Protocols for 7-Hydroxy-TSU-68
Topic: Dissolution of 7-Hydroxy-TSU-68 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an active metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor.[1][2] TSU-68 and its metabolites are investigated for their anti-angiogenic and antitumor properties.[3][4] The primary targets of the parent compound, TSU-68, are the receptor tyrosine kinases (RTKs) including Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as Flk-1/KDR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[5][6][7] Inhibition of these pathways can suppress tumor growth and block angiogenesis.[3][6]
Proper dissolution of this compound is critical for ensuring its bioavailability and achieving reliable results in preclinical in vivo studies. This document provides detailed protocols for the preparation of this compound for both intraperitoneal and oral administration in animal models, based on the established methodologies for the parent compound TSU-68.
Solubility Data
| Solvent/Vehicle System | Solubility of TSU-68 (SU6668) | Suitability for In Vivo Use |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥15.5 mg/mL[8] | Suitable for intraperitoneal (i.p.) injection, often diluted. |
| Dimethylformamide (DMF) | 5 mg/mL[6] | Used for stock solutions, requires dilution for in vivo use. |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL[6] | Suitable for i.p. injection at lower concentrations. |
| Carboxymethylcellulose (CMC)-based vehicle | Used for oral gavage.[9] | A common vehicle for oral administration of suspensions. |
| Cremophor-based vehicle | Used for oral gavage.[3] | Another common vehicle for oral administration. |
| Ethanol (EtOH) | Insoluble[8] | Not a suitable solvent. |
| Water | Insoluble[8] | Not a suitable solvent. |
Experimental Protocols
The following protocols are adapted from established methods for the parent compound TSU-68 and are intended as a starting point for the preparation of this compound.
Protocol for Intraperitoneal (i.p.) Injection
This protocol is suitable for administering this compound when a soluble formulation is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal amount of DMSO to the tube to dissolve the compound completely. For instance, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[8]
-
Dilution (Optional but Recommended): For in vivo administration, it is often necessary to dilute the DMSO stock solution with a sterile vehicle like PBS to reduce the toxicity of DMSO. A final DMSO concentration of 5-10% in the injected volume is generally well-tolerated in small animals.
-
Final Formulation: Prepare the final injection solution on the day of use. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile PBS.
-
Administration: Administer the solution via intraperitoneal injection. The injection volume should be determined based on the animal's weight and the desired dosage.
Protocol for Oral Gavage
This protocol is suitable for administering this compound as a suspension, which is a common method for oral delivery of poorly soluble compounds.
Materials:
-
This compound powder
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. Mix well and allow it to fully hydrate, which may take several hours or can be expedited by gentle heating and stirring.
-
Weighing: Weigh the required amount of this compound powder.
-
Suspension Preparation:
-
Add a small amount of the CMC vehicle to the powder and triturate using a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the CMC vehicle while continuously mixing to ensure a uniform suspension.
-
Alternatively, the powder can be suspended in the CMC vehicle using a homogenizer.
-
-
Mixing: Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
-
Administration: Administer the suspension via oral gavage using an appropriate feeding needle. The gavage volume should be based on the animal's weight.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for in vivo studies.
Signaling Pathway Diagram
Caption: TSU-68 signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunetics.com [immunetics.com]
- 9. Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-TSU-68 in the Study of Drug-Resistant Tumors
Disclaimer: Publicly available information specifically detailing the biological activity and experimental protocols for 7-Hydroxy-TSU-68 is limited. This compound is a known metabolite of the well-researched compound TSU-68 (also known as SU6668 or Orantinib)[1]. The following application notes and protocols are based on the established data for the parent compound, TSU-68, and are provided as a comprehensive starting point for researchers. It is presumed that the active metabolite, this compound, will exhibit a similar mechanism of action. Researchers should validate these protocols for the specific metabolite in their experimental settings.
Introduction
Drug resistance is a significant challenge in cancer therapy, often leading to treatment failure and disease progression. A key mechanism of resistance involves the activation of alternative signaling pathways that promote cell survival and proliferation. TSU-68 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown efficacy in various preclinical and clinical settings.[2][3][4][5] Its ability to simultaneously block multiple signaling pathways makes it a valuable tool for investigating and potentially overcoming drug resistance in tumors.
TSU-68 primarily targets the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs) : Involved in cell growth, proliferation, and angiogenesis.[2][7]
-
Fibroblast Growth Factor Receptors (FGFRs) : Play a role in cell proliferation, differentiation, and survival.[7][8]
By inhibiting these pathways, TSU-68 can disrupt the tumor microenvironment and inhibit tumor growth, making it a compelling agent for studying tumors that have developed resistance to therapies targeting a single pathway.
Mechanism of Action in the Context of Drug Resistance
Drug resistance can emerge through various mechanisms, including the upregulation of pro-survival signaling pathways. For instance, a tumor resistant to a specific EGFR inhibitor might compensate by activating the VEGFR or PDGFR pathways to sustain its growth and vascular supply. As a multi-targeted inhibitor, TSU-68 can counteract such adaptive resistance by simultaneously suppressing these alternative signaling cascades. This makes it a valuable agent for studying the interplay of signaling pathways in drug-resistant tumor models.
Below is a diagram illustrating the signaling pathways targeted by TSU-68.
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Quantitative Data for TSU-68
The following table summarizes the inhibitory concentrations of TSU-68 against various kinases. This data is crucial for designing experiments and interpreting results.
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Cell-free | 8 nM (Ki) | [7][8] |
| FGFR1 | Cell-free | 1.2 µM (Ki) | [7][8] |
| VEGFR1 (Flt-1) | Cell-free | 2.1 µM (Ki) | [7][8] |
| c-kit | Cellular | 0.1 - 1 µM (IC50) | [7] |
| Aurora Kinase B | Not Specified | 35 nM (IC50) | [9] |
| Aurora Kinase C | Not Specified | 210 nM (IC50) | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on drug-resistant and parental (drug-sensitive) cancer cell lines.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Western Blotting for Phospho-Receptor Tyrosine Kinase Analysis
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its target kinases (VEGFR, PDGFR, FGFR) in drug-resistant cells.
Materials:
-
Drug-resistant cancer cell lines
-
6-well cell culture plates
-
This compound
-
Growth factors (VEGF, PDGF, FGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR, anti-phospho-PDGFR, anti-phospho-FGFR, and total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a drug-resistant tumor xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Drug-resistant cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., Cremophor-based vehicle)[10]
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 million drug-resistant cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times a week using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 2-4 weeks) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for studying this compound in the context of drug-resistant tumors.
Caption: A general experimental workflow for evaluating this compound.
By following these protocols and workflows, researchers can effectively investigate the potential of this compound as a therapeutic agent for overcoming drug resistance in various cancer types. It is crucial to adapt these general guidelines to specific experimental conditions and to validate the activity of the metabolite in the chosen models.
References
- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter phase II study of TSU-68, an oral multiple tyrosine kinase inhibitor, in combination with docetaxel in metastatic breast cancer patients with anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Inhibition of tyrosine kinase receptors by SU6668 promotes abnormal stromal development at the periphery of carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of VEGFR-2 Phosphorylation Following 7-Hydroxy-TSU-68 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1] Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1] Dysregulation of this pathway is a hallmark of several cancers, making VEGFR-2 a prime target for anti-angiogenic therapies.[1]
7-Hydroxy-TSU-68, a metabolite of TSU-68 (also known as SU6668 or Orantinib), is a potent multi-kinase inhibitor that targets VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4] By competing with ATP for the kinase binding site, this compound inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[2][4][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a cellular context.
Data Presentation: Quantitative Analysis of p-VEGFR-2 Inhibition
The following table summarizes representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation at a key tyrosine residue (e.g., Tyr1175) by this compound in human umbilical vein endothelial cells (HUVECs).
| This compound Concentration (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.82 | 18% |
| 0.5 | 0.55 | 45% |
| 1.0 | 0.31 | 69% |
| 2.5 | 0.15 | 85% |
| 5.0 | 0.08 | 92% |
| 10.0 | 0.04 | 96% |
Mandatory Visualizations
Experimental Protocols
This protocol describes the Western blot analysis of phosphorylated VEGFR-2 (p-VEGFR-2) in a cell line such as HUVECs following treatment with this compound.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2.
-
Culture Medium: Endothelial Cell Growth Medium.
-
Starvation Medium: Basal medium with 0.5-1% Fetal Bovine Serum (FBS).
-
This compound: Stock solution in DMSO.
-
Recombinant Human VEGF-A (VEGF165).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE reagents and equipment.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-VEGFR-2 (Tyr1175)
-
Rabbit anti-total VEGFR-2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Protocol
-
Cell Culture and Starvation:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in starvation medium for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the starved cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
7-Hydroxy-TSU-68 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-TSU-68. The information is designed to address common solubility challenges encountered during experiments.
Disclaimer
This compound is a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668)[1][2]. While specific quantitative solubility data for this compound is not extensively published, its chemical structure is closely related to the parent compound. Therefore, the solubility characteristics are expected to be similar. The following data and recommendations are based on information available for TSU-68 and general principles for poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a metabolite of TSU-68 (Orantinib), a kinase inhibitor that targets receptors such as PDGFR, VEGFR, and FGFR[3][4][5][6]. Like many small-molecule kinase inhibitors, these compounds are often lipophilic (fat-soluble) to effectively bind to the hydrophobic ATP-binding pocket of kinases[7]. This inherent property frequently leads to low aqueous solubility, which can be a significant hurdle for in vitro assays and in vivo formulations[7][8].
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower[7]. The drastic change in solvent polarity causes the compound to precipitate out of the solution. It is crucial to keep the final concentration of DMSO in your assay as low as possible (typically under 1%) to minimize this effect, though even this may not be sufficient for highly insoluble compounds[7].
Q3: What are the recommended solvents for preparing a stock solution of a TSU-68-related compound?
A3: For the parent compound TSU-68, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions[3][9][10]. Other potential organic solvents include N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA)[7]. It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which will reduce the solubility of the compound[3].
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to improve aqueous solubility:
-
pH Adjustment: For compounds that are weakly basic, lowering the pH of the buffer can increase solubility by causing the molecule to become protonated (ionized)[7].
-
Use of Co-solvents: Adding a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your buffer can help keep the compound in solution[11][12].
-
Inclusion of Surfactants: Non-ionic surfactants, such as Tween-20 or Triton X-100, can be added to the aqueous buffer at low concentrations (e.g., 0.01%) to help maintain the inhibitor's solubility[11].
-
Sonication: Brief sonication can help to break down small aggregates and re-dissolve precipitated compounds[7][11].
Q5: How should I store my solid this compound and its stock solutions?
A5: Proper storage is critical to maintain the compound's integrity.
-
Solid Compound: Store the solid, desiccated, at -20°C for long-term stability[13].
-
Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation[4]. Store these aliquots at -80°C[9].
Quantitative Solubility Data
While specific data for this compound is limited, the following table summarizes the known solubility of its parent compound, TSU-68 (Orantinib). This can serve as a useful starting point for your experiments.
| Solvent | Solubility (TSU-68 / Orantinib) | Reference(s) |
| DMSO | 62 mg/mL (approx. 199.77 mM) | [3][9] |
| DMSO | 2.5 mg/mL | [10] |
| DMF | 5 mg/mL | [10] |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [10] |
| Water | Insoluble | [9] |
| Ethanol | Insoluble | [9] |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol provides a step-by-step method for diluting a DMSO stock solution to minimize precipitation.
Objective: To prepare a final aqueous working solution of this compound with a low percentage of DMSO.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound solid in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of intermediate dilutions.
-
For example, to get from a 10 mM stock to a 10 µM final concentration in a buffer (a 1:1000 dilution), first dilute the stock 1:10 in DMSO to get a 1 mM solution.
-
Then, dilute this intermediate stock 1:100 into your pre-warmed aqueous buffer while vortexing gently. This ensures the compound is rapidly dispersed.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation. If cloudiness appears, consider lowering the final concentration or using one of the solubility enhancement techniques described in Protocol 2.
-
Protocol 2: Using a Co-Solvent System for In Vivo Formulation
This protocol, adapted from a formulation for TSU-68, can be used for preparing a solution suitable for oral gavage in animal studies[3].
Objective: To prepare a stable formulation of this compound for in vivo experiments.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
Procedure (for a 1 mL final volume):
-
Prepare a stock solution of the compound in DMSO (e.g., 75 mg/mL).
-
In a sterile tube, add 100 µL of the 75 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 450 µL of ddH₂O to bring the total volume to 1 mL.
-
The mixed solution should be used immediately for optimal results[3].
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility problems encountered with kinase inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. adooq.com [adooq.com]
- 7. benchchem.com [benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Orantinib | SU6668 | TSU 68 | Supplier | CAS 717824-30-1| AOBIOUS [aobious.com]
Optimizing 7-Hydroxy-TSU-68 Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-TSU-68. The content is designed to address specific issues that may be encountered during in vivo experiments, with a focus on dosage optimization.
Disclaimer: this compound is a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib)[1][2]. As of the latest literature review, there is limited publicly available data on the direct in vivo administration and dosage optimization of this compound as an independent agent. The following guidelines are therefore extrapolated from the extensive research conducted on its parent compound, TSU-68, and are intended to serve as a starting point for your experimental design. It is imperative to conduct thorough dose-finding and toxicity studies for this compound in your specific in vivo model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The direct mechanism of action for this compound is not extensively characterized in the public domain. However, as a metabolite of TSU-68, it is presumed to share a similar inhibitory profile. TSU-68 is a potent inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR, specifically Flk-1/KDR)[3][4][5]. TSU-68 acts as a competitive inhibitor with respect to ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival[3][4].
Q2: What is a recommended starting dose for in vivo experiments with this compound?
A2: As there is no established dosage for this compound, we recommend initiating dose-finding studies based on the dosages reported for its parent compound, TSU-68. In preclinical xenograft models, TSU-68 has been administered orally at doses ranging from 75 to 200 mg/kg, typically once or twice daily[4][6]. A conservative starting point for this compound could be in the lower end of this range, with careful observation for any signs of toxicity.
Q3: How should I formulate this compound for oral administration?
A3: TSU-68 is reported to be insoluble in water and ethanol, but soluble in DMSO[3]. For in vivo studies with other kinase inhibitors, a common formulation strategy involves dissolving the compound in a small amount of DMSO and then suspending it in a vehicle such as 0.5% methylcellulose (B11928114) or corn oil for oral gavage[7]. It is crucial to perform solubility and stability tests for your specific formulation of this compound.
Q4: What are the potential toxicities to monitor for?
A4: In a Phase I clinical study of TSU-68, observed toxicities at higher doses included fatigue, abdominal pain, diarrhea, and anorexia[8]. When initiating in vivo studies with this compound, it is essential to monitor for general signs of toxicity in your animal models, such as weight loss, changes in behavior, and signs of distress. A preliminary dose-range finding study is critical to determine the maximum tolerated dose (MTD)[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable efficacy at the initial dose. | - Insufficient dosage. - Poor bioavailability of the formulation. - Rapid metabolism or clearance of this compound. - The target pathway is not critical in your specific model. | - Perform a dose-escalation study to evaluate higher concentrations. - Assess the pharmacokinetics (PK) of your formulation to determine plasma and tumor concentrations. - Confirm target engagement through pharmacodynamic (PD) studies (e.g., Western blot for phosphorylated target proteins in tumor tissue). |
| Significant toxicity observed, even at low doses. | - The compound may be more potent or toxic than anticipated. - The formulation vehicle may be causing adverse effects. - The dosing frequency may be too high. | - Reduce the dosage and/or the frequency of administration. - Include a vehicle-only control group to assess the toxicity of the formulation itself. - Conduct a thorough literature search for any known toxicities of similar chemical structures. |
| High variability in response between animals. | - Inconsistent dosing technique (e.g., oral gavage). - Differences in animal health status or genetics. - Instability of the compound in the formulation. | - Ensure all personnel are properly trained and consistent in their administration technique. - Use a sufficient number of animals per group to account for biological variability and randomize animals to treatment groups. - Prepare the formulation fresh before each administration or confirm its stability over the intended period of use. |
Quantitative Data Summary
The following table summarizes the reported in vivo dosages for the parent compound, TSU-68, which can serve as a reference for designing dose-finding studies for this compound.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| TSU-68 | Athymic Mice | Various human tumor xenografts | 75-200 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Not specified | [3] |
| TSU-68 | Athymic Mice | A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 xenografts | 75-200 mg/kg | Not specified | Not specified | [4] |
| TSU-68 | SCID Mice | HT-29, WiDr human colon carcinoma xenografts | 200 mg/kg | Oral (p.o.) | Twice daily | [6] |
Experimental Protocols
Dose-Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine a safe and tolerable dose range for this compound for subsequent efficacy studies.
Methodology:
-
Animal Model: Use the same strain and sex of mice or rats that will be used in the efficacy studies.
-
Group Allocation: Assign at least 3-5 animals per group. Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dose Selection: Based on the data for TSU-68, a starting dose of 25-50 mg/kg could be considered, with subsequent groups receiving escalating doses (e.g., 50, 100, 200 mg/kg).
-
Administration: Administer this compound daily via the intended route (e.g., oral gavage) for a defined period (e.g., 14 days).
-
Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
Endpoint: The MTD is typically defined as the highest dose that does not result in greater than 10-20% body weight loss or significant clinical signs of toxicity[9].
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and to confirm its engagement with the intended biological targets.
Methodology:
-
PK Study:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose)[7].
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
PD Study:
-
Treat tumor-bearing animals with this compound for a specified duration.
-
Collect tumor and relevant tissues at a time point corresponding to the expected peak drug concentration (determined from the PK study).
-
Analyze the levels of phosphorylated and total target proteins (e.g., p-PDGFR, p-FGFR, p-VEGFR) by Western blotting or immunohistochemistry to confirm target inhibition.
-
Mandatory Visualizations
Caption: Presumed signaling pathway inhibition by this compound.
Caption: General experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting logic for dose optimization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Preventing degradation of 7-Hydroxy-TSU-68 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Hydroxy-TSU-68 during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668)[1]. TSU-68 is an inhibitor of PDGFRβ, VEGFR2, and FGFR1[2]. As a key metabolite, the stability of this compound is crucial for accurate in vitro and in vivo studies, ensuring reproducible experimental outcomes and reliable data for drug development. Degradation can lead to a loss of biological activity and the formation of impurities that could interfere with experimental results[3][4].
Q2: What are the primary factors that can cause this compound to degrade?
While specific degradation pathways for this compound are not extensively documented, general principles for small molecule inhibitors suggest that degradation is often caused by:
-
Oxidation: The molecule may be susceptible to reaction with oxygen, especially if it contains electron-rich functional groups[4][5].
-
Hydrolysis: Ester or other labile functional groups can be cleaved by water, particularly at non-neutral pH[4].
-
Photodegradation: Exposure to light, especially UV light, can provide the energy for chemical bonds to break, leading to degradation[4].
-
Temperature: Elevated temperatures accelerate the rates of chemical reactions, including degradation pathways[6][7].
Q3: What are the recommended storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil[3].
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption[3][7].
-
Inert Atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen.
Q4: How should I prepare and store solutions of this compound?
Proper preparation and storage of solutions are critical to prevent degradation:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many kinase inhibitors[8].
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes[6][8].
-
Storage of Stock Solutions: Store stock solution aliquots at -20°C or -80°C[6][9]. Selleck Chemicals suggests that for the parent compound TSU-68, solutions can be stored for up to 1 month at -20°C and 1 year at -80°C[9].
-
Aqueous Solutions: Prepare working solutions in aqueous buffers immediately before use, as compounds often have limited stability in aqueous media[3].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions[3]. 2. Review Storage Conditions: Ensure the compound and its solutions are stored according to the recommendations (see FAQs)[3]. 3. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the stock solution and compare their performance. |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical instability, such as oxidation or hydrolysis, or exceeding the solubility limit. | 1. Consult Datasheet: Review the manufacturer's information for solubility and stability data. 2. Analytical Confirmation: A color change often indicates degradation; confirm with HPLC or LC-MS[6]. 3. Solubility Check: If precipitation is observed, especially when diluting into aqueous buffers, you may have exceeded the compound's solubility. Try lowering the final concentration or adding a surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer[8]. |
| Appearance of new peaks in HPLC or LC-MS analysis | The compound is degrading into one or more new chemical entities. | 1. Protect from Degradants: Ensure the compound is protected from light, moisture, and oxygen[4]. 2. Evaluate Solvent: If degradation is suspected in a specific solvent, consider trying an alternative anhydrous, high-purity solvent. 3. Characterize Degradants: If possible, use LC-MS/MS or NMR to identify the structure of the new peaks to understand the degradation mechanism[10]. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in a high-purity, anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Include a control sample stored at -80°C, assumed to be the most stable condition.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each storage condition.
-
Analyze the samples immediately by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound.
-
Analysis: Quantify the peak area of the this compound peak at each time point. The percentage of remaining compound at each time point relative to the T=0 sample indicates the stability.
-
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways.
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% hydrogen peroxide
-
Control: The solvent used for the stock solution (e.g., DMSO).
-
-
Incubation: Incubate the solutions at room temperature for a set period (e.g., 24 hours), protected from light[10].
-
Neutralization (for acidic and basic samples):
-
Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the basic sample with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by LC-MS to identify and characterize any degradation products that have formed.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biofargo.com [biofargo.com]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in 7-Hydroxy-TSU-68 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-TSU-68 and its parent compound, TSU-68 (also known as SU6668 or Orantinib). The information is designed to help address common challenges and inconsistencies encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is TSU-68 and what are its primary targets?
TSU-68 (SU6668, Orantinib) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Its main targets are:
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ)
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1)
TSU-68 acts as a competitive inhibitor at the ATP-binding site of these kinases.[1]
Q2: What is this compound?
This compound is a metabolite of TSU-68.[2] In the body, particularly in the liver, TSU-68 undergoes metabolism by cytochrome P450 (CYP) enzymes, which results in the addition of a hydroxyl group to form this compound.[2] The presence of this metabolite is important to consider, especially in long-term cell-based assays where cells may have metabolic activity, or when comparing in vitro biochemical data with in vivo results.
Q3: What are the known inhibitory potencies of TSU-68?
The inhibitory constants (Ki) for TSU-68 have been determined in cell-free biochemical assays. It is most potent against PDGFRβ.
| Target Kinase | Ki Value |
| PDGFRβ | 8 nM |
| FGFR1 | 1.2 µM |
| VEGFR2 (Flk-1) | 2.1 µM |
Q4: How should I prepare and store TSU-68 and this compound stock solutions?
For the parent compound, TSU-68:
-
Solubility: It is soluble in DMSO at concentrations of at least 15.5 mg/mL, but it is considered insoluble in water and ethanol.
-
Storage: For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
For this compound:
-
Solubility and Storage: Specific solubility data in common buffers is not widely published. Due to the addition of a polar hydroxyl group, its solubility characteristics may differ from TSU-68. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C. The stability of diluted solutions in aqueous assay buffers should be determined empirically.
Troubleshooting Inconsistent Assay Results
Inconsistent results in assays involving TSU-68 and its metabolite can arise from issues related to compound handling, assay conditions, or the biological system itself.
Issue 1: High Variability Between Replicate Wells
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. For small volumes, use reverse pipetting. Prepare a master mix of reagents to dispense across the plate to ensure uniformity. |
| Compound Precipitation | TSU-68 is poorly soluble in aqueous solutions. Visually inspect for precipitation when diluting the DMSO stock into your assay buffer. If precipitation is suspected, try lowering the final assay concentration or adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%). |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with sterile water or PBS to create a humidity barrier. |
| Inconsistent Incubation | Ensure consistent incubation times and temperatures. When adding reagents, do so quickly and consistently across the plate. For kinetic assays, use a multi-channel pipette or automated liquid handler to start reactions simultaneously. |
Issue 2: Discrepancy Between Cell-Free and Cell-Based Assay Results
A common issue is observing a different potency or effect in a cell-based assay compared to a biochemical (cell-free) kinase assay.
| Potential Cause | Troubleshooting Steps |
| Cellular Metabolism of TSU-68 | Cancer cell lines can express cytochrome P450 enzymes, potentially converting TSU-68 to this compound. The metabolite may have a different potency (higher or lower) than the parent compound. To investigate: 1. Run a time-course experiment in your cell-based assay. If the effect changes over time (e.g., potency increases or decreases), it may indicate metabolic conversion. 2. If possible, obtain a this compound standard and test its potency directly in both your cell-free and cell-based assays to see if it matches the discrepant results. 3. Use a general CYP inhibitor (e.g., ketoconazole) to see if it reverses the discrepancy in your cell-based assay. |
| High ATP Concentration in Cells | Cell-free assays are often run at low ATP concentrations to increase inhibitor potency. The intracellular ATP concentration is much higher (in the millimolar range). Since TSU-68 is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular environment. To investigate: Run your cell-free assay with a higher, more physiologically relevant ATP concentration to see if the IC50 value shifts closer to what is observed in cells. |
| Off-Target Effects | In a cellular context, the observed phenotype might be due to the inhibition of other kinases not present in your cell-free assay. To investigate: Consult kinase inhibitor profiling databases or perform a broad kinase screen to identify potential off-targets of TSU-68 and, if possible, this compound. |
| Cell Membrane Permeability | The compound may not be efficiently entering the cells, leading to lower apparent potency. This is less likely for TSU-68, which is orally bioavailable, but could be a factor. |
Signaling Pathways and Experimental Workflows
TSU-68 Signaling Inhibition Pathway
TSU-68 inhibits multiple receptor tyrosine kinases that are central to tumor angiogenesis and growth. The diagram below illustrates the primary signaling pathways affected by TSU-68.
Caption: TSU-68 inhibits VEGFR2, PDGFRβ, and FGFR1 signaling pathways.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the root cause of variability in your assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Key Experimental Protocols
Protocol 1: Cell-Free Kinase Inhibition Assay (Generic Template)
This protocol provides a framework for measuring the direct inhibitory effect of TSU-68 or this compound on a recombinant kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be close to the Km of the kinase for ATP, unless investigating ATP competition.
-
Substrate: Use a appropriate peptide or protein substrate for the kinase.
-
Compound Dilution: Create a serial dilution of TSU-68 or this compound in 100% DMSO. Then, dilute these into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure (96- or 384-well plate):
-
Add 5 µL of diluted compound or vehicle (DMSO) to each well.
-
Add 10 µL of a solution containing the recombinant kinase and substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. The time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify substrate phosphorylation using a suitable method, such as:
-
Luminescence-based: ADP-Glo™ (Promega) measures ADP production.
-
Fluorescence-based: TR-FRET assays (e.g., Lanthascreen™, Invitrogen).
-
Radiometric: Using [γ-³²P]ATP and measuring incorporation into the substrate.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Receptor Phosphorylation Assay (Western Blot)
This protocol measures the ability of TSU-68 or its metabolite to inhibit ligand-induced receptor phosphorylation in whole cells.
-
Cell Culture and Starvation:
-
Plate cells (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ) in appropriate growth medium and allow them to adhere.
-
Once the cells reach 70-80% confluency, replace the growth medium with serum-free or low-serum medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare dilutions of TSU-68 or this compound in the serum-free medium.
-
Aspirate the starvation medium and add the medium containing the inhibitor or vehicle (DMSO) to the cells.
-
Pre-incubate with the inhibitor for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Stimulate the cells by adding the appropriate ligand (e.g., VEGF-A for VEGFR2, PDGF-BB for PDGFRβ) to the medium. Use a concentration known to induce robust receptor phosphorylation.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately stop the stimulation by placing the plate on ice and aspirating the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-p-VEGFR2 Tyr1175).
-
Wash and probe with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for the total receptor protein and/or a housekeeping protein like GAPDH or β-actin.
-
References
Technical Support Center: 7-Hydroxy-TSU-68 Bioavailability Enhancement
Welcome to the technical support center for 7-Hydroxy-TSU-68. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound. As a likely metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib), this compound is presumed to share characteristics of poor aqueous solubility, a common issue with kinase inhibitors that can limit therapeutic efficacy.[1][2][3][4] This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to aid in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Information
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a hydroxylated form of TSU-68 (Orantinib), likely a phase I metabolite generated by cytochrome P450 enzymes.[5][6] TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor targeting VEGFR-2, PDGFRβ, and FGFR1.[7][8] Like many kinase inhibitors, TSU-68 has low aqueous solubility, which can lead to poor oral bioavailability.[2][3][7] Clinical studies of the parent drug, TSU-68, have shown that increases in oral dosage do not result in proportional increases in plasma concentrations, suggesting that absorption is a limiting factor.[7][9][10] The addition of a hydroxyl group in this compound may slightly alter its physicochemical properties, but it is still expected to face significant bioavailability challenges due to poor solubility.
Q2: My in vivo experiments with this compound are showing very low and variable plasma concentrations. What are the likely causes?
A2: Low and variable plasma concentrations of this compound are likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility: As a derivative of a poorly soluble drug, this compound likely has limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[11][12]
-
First-Pass Metabolism: Although it is a metabolite, it may undergo further metabolism in the gut wall or liver, reducing the amount of active compound that reaches systemic circulation.[13]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the GI lumen, thereby limiting absorption.[14][15]
-
pH-Dependent Solubility: Many kinase inhibitors exhibit pH-dependent solubility, being more soluble in the acidic environment of the stomach and less soluble in the neutral pH of the intestines where most absorption occurs.[4][16]
Formulation Strategies
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. The main approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area for dissolution.[17][18]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its solubility and dissolution rate.[18][19]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubility and absorption of lipophilic drugs.[3][11]
-
Nanoparticle Formulations: Encapsulating or formulating the drug into nanoparticles can enhance solubility, protect it from degradation, and improve absorption.[13][20][21]
The choice of strategy will depend on the specific physicochemical properties of this compound.
Q4: How do I decide which formulation strategy is best for my experiments?
A4: A logical approach to selecting a suitable formulation strategy is essential. The following flowchart outlines a decision-making process:
Experimental Protocols & Data
Q5: Can you provide a sample protocol for preparing an amorphous solid dispersion (ASD) of this compound?
A5: Certainly. Here is a general protocol for preparing an ASD using the solvent evaporation method.
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Selection of Polymer: Choose a polymer that is miscible with this compound. This can be predicted using computational models or determined experimentally through film casting.
-
Solvent Selection: Identify a common solvent that can dissolve both the drug and the polymer.
-
Preparation of Solution:
-
Dissolve a specific ratio of this compound and the selected polymer (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent.
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Once a solid film is formed on the flask wall, scrape it off carefully.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the in vitro dissolution of the ASD compared to the crystalline drug.
-
Q6: What kind of improvement in bioavailability can I expect with these different formulation strategies?
A6: The degree of improvement is highly dependent on the compound and the specific formulation. The following table provides a hypothetical comparison of different strategies for a poorly soluble compound like this compound, based on typical results seen in pharmaceutical development.
| Formulation Strategy | Drug Load (%) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug (Suspension) | N/A | 50 ± 15 | 250 ± 80 | 100 |
| Micronized Drug (Suspension) | N/A | 120 ± 30 | 700 ± 150 | 280 |
| Nanosuspension | 20 | 350 ± 70 | 2100 ± 400 | 840 |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 25 | 450 ± 90 | 2800 ± 550 | 1120 |
| SEDDS Formulation | 10 | 600 ± 120 | 3500 ± 600 | 1400 |
Note: Data are hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow
To provide further context for your research, the following diagrams illustrate the general signaling pathway inhibited by TSU-68 and a typical experimental workflow for evaluating different formulations.
References
- 1. Bioavailability of tyrosine kinase inhibitors: an added component of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lonza.com [lonza.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erpublications.com [erpublications.com]
- 12. researchgate.net [researchgate.net]
- 13. nanoscience.com [nanoscience.com]
- 14. The impact of efflux transporters in the brain on the development of drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneonatalsurg.com [jneonatalsurg.com]
- 21. jchr.org [jchr.org]
Off-target effects of 7-Hydroxy-TSU-68 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides regarding the potential off-target effects of 7-Hydroxy-TSU-68 in cell culture experiments.
I. Overview and Key Concepts
This compound is an active metabolite of TSU-68 (also known as Orantinib or SU6668), which is formed through biotransformation in human liver microsomes.[1][2] TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor.[3] While specific data on the off-target profile of this compound is limited, understanding the profile of the parent compound, TSU-68, is crucial for interpreting experimental results.
Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misinterpretation of data, unexpected phenotypes, or cellular toxicity.[4][5] These effects are common with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the human kinome.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary targets of the parent compound, TSU-68?
A1: TSU-68 is an orally bioavailable receptor tyrosine kinase inhibitor that potently inhibits the autophosphorylation of key receptors involved in angiogenesis and cell proliferation.[6] Its primary targets are:
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ) [3][7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1) [6][8]
TSU-68 acts as a competitive inhibitor with respect to ATP for these kinases.[8][9]
Q2: What are the known off-targets of TSU-68?
A2: Besides its primary targets, TSU-68 has been shown to inhibit other kinases, which should be considered potential off-targets. These include:
-
c-Kit: TSU-68 inhibits the tyrosine autophosphorylation of the stem cell factor (SCF) receptor, c-kit, and the proliferation of cell lines dependent on this signaling.[8][10]
-
Aurora Kinase B and C: TSU-68 has been reported to inhibit Aurora kinases B and C with IC50 values of 35 nM and 210 nM, respectively.[10] It is important to note that TSU-68 shows little to no activity against other kinases like EGFR, IGF-1R, Met, Src, Lck, and CDK2.[7][8]
Q3: How can I determine if the effects I'm seeing are off-target?
A3: A multi-step approach is recommended to distinguish on-target from off-target effects:[4]
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's IC50 or Ki value for the primary target. Off-target effects typically require higher concentrations.[4][11]
-
Use of Structurally Different Inhibitors: Confirm your results using a different inhibitor for the same primary target. If the phenotype persists, it is more likely an on-target effect.[4]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target kinase should reverse the on-target effects but not the off-target ones.[12]
-
Kinome Profiling: Use a commercial service to screen this compound against a large panel of kinases. This provides a broad view of its selectivity and potential off-targets.[12][13][14]
-
Downstream Pathway Analysis: Use techniques like Western Blot to verify that the phosphorylation of known downstream effectors of the target kinase is inhibited as expected.
Q4: Could unexpected cytotoxicity be an off-target effect?
A4: Yes. If you observe high levels of cell death at concentrations effective for inhibiting your target, it could be due to off-target toxicity.[15] This occurs when the compound affects other essential cellular pathways. It is crucial to differentiate this from solvent toxicity (e.g., from DMSO) or on-target effects that are genuinely cytotoxic to your cell model.[12][15]
III. Kinase Inhibition Profile of TSU-68 (Parent Compound)
The following table summarizes the reported inhibitory activity of TSU-68 against various kinases. Researchers should use these values as a reference point when designing experiments and interpreting data for its metabolite, this compound.
| Target Kinase | Assay Type | Reported Value (Ki or IC50) | Reference(s) |
| PDGFRβ | Cell-free | Ki: 8 nM | [3][7][8] |
| VEGFR1 (Flt-1) | Cell-free | Ki: 2.1 µM | [3][8] |
| VEGFR2 (KDR/Flk-1) | Cell-free | Ki: 2.1 µM | [7][9] |
| FGFR1 | Cell-free | Ki: 1.2 µM | [3][7][8] |
| c-Kit | Cellular | IC50: 0.1 - 1 µM | [8] |
| Aurora Kinase B | Not Specified | IC50: 35 nM | [10] |
| Aurora Kinase C | Not Specified | IC50: 210 nM | [10] |
IV. Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with kinase inhibitors like this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity at expected effective concentrations. | 1. Off-target toxicity. [15] 2. On-target effect is lethal to the cell line. 3. Solvent toxicity (e.g., DMSO).[15] 4. Compound instability/precipitation. [16] | 1. Perform a dose-response viability assay to determine the cytotoxic concentration. 2. Test a more selective inhibitor for the same target, if available.[15] 3. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[15] 4. Prepare fresh dilutions for each experiment and inspect the media for precipitates.[16] |
| Observed phenotype does not match known on-target effects. | 1. Off-target kinase inhibition. [12] 2. Inhibition of a kinase in a negative feedback loop. [4] 3. Indirect pathway cross-talk. [4] | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[12] 2. Validate the phenotype using a genetic approach (siRNA/CRISPR) to knock down the primary target.[5] 3. Analyze global changes in protein phosphorylation via phospho-proteomics to identify affected pathways.[4] |
| Variability between experimental replicates. | 1. Inconsistent inhibitor concentration. [15] 2. Cell culture variability (passage number, density).[15][16] 3. Inhibitor degradation. [15] | 1. Prepare a master mix of the inhibitor in media for all relevant wells. Use calibrated pipettes.[15] 2. Maintain consistent cell passage numbers and seeding densities.[16] 3. Assess the inhibitor's stability in your specific media and consider refreshing the media for long-term experiments.[15] |
V. Visualizations
Signaling and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. abmole.com [abmole.com]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: TSU-68 and 7-Hydroxy-TSU-68
Welcome to the technical support center for TSU-68 (Orantinib) and its metabolite, 7-Hydroxy-TSU-68. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TSU-68 and what is its mechanism of action?
TSU-68, also known as Orantinib or SU6668, is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor.[1] It functions by competitively binding to the ATP-binding sites of vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting their autophosphorylation and downstream signaling.[1] This inhibition of key angiogenic and mitogenic pathways leads to a reduction in tumor growth and vascularization.
Q2: What are the known human metabolites of TSU-68?
TSU-68 is known to be metabolized in humans. Documented metabolites include TSU-68 metabolite 1, TSU-68 metabolite 2, and TSU-68 metabolite 3.[1] The specific chemical structure and biological activity of "this compound" are not extensively characterized in publicly available literature, and it may be represented by one of these numbered metabolites. Further investigation into the metabolic profile of TSU-68 is recommended for studies where metabolite activity is a concern.
Q3: What are the common mechanisms of acquired resistance to tyrosine kinase inhibitors (TKIs) like TSU-68?
Acquired resistance to TKIs is a significant challenge and can arise through various mechanisms, which can be broadly categorized as:
-
On-Target Alterations: These involve modifications to the drug target itself. A primary example is the acquisition of secondary mutations in the kinase domain of the receptor (e.g., VEGFR, PDGFR, FGFR), which can prevent effective binding of TSU-68.[2]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited receptors.[3][4] For instance, upregulation of other receptor tyrosine kinases (RTKs) like MET or EGFR can reactivate downstream pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation despite the presence of TSU-68.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump TSU-68 out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[5][6]
-
Alternative Splicing of Target Receptors: Changes in the splicing of receptor mRNAs (e.g., FGFR) can lead to the expression of receptor isoforms that are less sensitive to inhibition by TSU-68 or exhibit altered signaling properties.[7][8]
Q4: Are there established TSU-68 resistant cell lines available for research?
Currently, there is a lack of publicly documented, commercially available cell lines specifically developed for resistance to TSU-68. Researchers may need to generate their own resistant cell lines in vitro.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with TSU-68 and provides potential solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased sensitivity to TSU-68 in cell culture over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50). 2. Investigate Mechanism: a. Sequencing: Sequence the kinase domains of VEGFR, PDGFR, and FGFR in the resistant cells to identify potential gatekeeper mutations. b. Western Blotting: Analyze the phosphorylation status of downstream signaling proteins (e.g., AKT, ERK) to assess for bypass pathway activation. Screen for upregulation of other RTKs (e.g., MET, EGFR). c. Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to determine if increased drug efflux is occurring. 3. Consider Combination Therapy: Based on the identified resistance mechanism, consider co-treatment with an inhibitor of the bypass pathway (e.g., a MET inhibitor) or an ABC transporter inhibitor. |
| Inconsistent anti-tumor efficacy in vivo. | Pharmacokinetic variability or development of resistance. | 1. Pharmacokinetic Analysis: Measure plasma concentrations of TSU-68 to ensure adequate drug exposure. A phase I clinical study noted that Cmax and AUC after repeated administration were lower than after the first dose, suggesting potential autoinduction of metabolism.[9][10] 2. Tumor Biopsy Analysis: If feasible, analyze pre- and post-treatment tumor biopsies to investigate changes in the target receptors and signaling pathways, similar to the in vitro resistance investigation. 3. Dose Escalation: While respecting the maximum tolerated dose, consider if the administered dose is sufficient to inhibit the target in the specific tumor model. Clinical trials have explored various dosing schedules.[9][10][11] |
| Unexpected off-target effects. | TSU-68 inhibits multiple kinases. | 1. Review Kinase Inhibition Profile: TSU-68 has the greatest potency against PDGFRβ but also inhibits VEGFR-2 (Flk-1/KDR) and FGFR1.[12][13] It has little activity against EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.[12][13] 2. Control Experiments: Use more specific inhibitors for each target (VEGFR, PDGFR, FGFR) to dissect the contribution of each pathway to the observed phenotype. |
| Difficulty in assessing the contribution of this compound. | Limited information on its activity and metabolism. | 1. In Vitro Metabolism Studies: If resources permit, perform in vitro metabolism studies using liver microsomes to generate and characterize TSU-68 metabolites. 2. Hypothesize Potential for Resistance: Based on general principles, a hydroxylated metabolite could have altered binding affinity for the target kinases or be a substrate for different efflux pumps, potentially contributing to resistance. This remains speculative without specific data. |
Data Presentation
Table 1: Inhibitory Activity of TSU-68 (Orantinib)
| Target | Assay Type | Value | Reference |
| PDGFRβ | Cell-free assay (Ki) | 8 nM | [12][13] |
| FGFR1 | Cell-free assay (Ki) | 1.2 µM | [12][13] |
| VEGFR-2 (Flk-1/KDR) | Cell-free assay (Ki) | 2.1 µM | [14] |
| c-kit | Cell-based autophosphorylation (IC50) | 0.1 - 1 µM | [12] |
| SCF-induced proliferation | Cell-based assay (IC50) | 0.29 µM | [12] |
| VEGF-driven mitogenesis (HUVECs) | Cell-based assay (IC50) | 0.34 µM | [12] |
| FGF-driven mitogenesis (HUVECs) | Cell-based assay (IC50) | 9.6 µM | [12] |
Experimental Protocols
Protocol 1: Generation of TSU-68 Resistant Cell Lines
This protocol provides a general framework for developing TSU-68 resistant cancer cell lines in vitro.
-
Determine the initial IC50: Culture the parental cancer cell line of interest and perform a dose-response experiment with TSU-68 to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Chronic Exposure: Continuously expose the parental cells to TSU-68 at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.
-
Gradual Dose Escalation: Once the cell population has recovered and is stably proliferating, gradually increase the concentration of TSU-68 in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.
-
Repeat and Expand: Repeat the process of dose escalation and recovery. Expand the surviving cell populations at each stage.
-
Characterize Resistant Phenotype: After several months of continuous culture with increasing concentrations of TSU-68, the resulting cell population should exhibit a significantly higher IC50 compared to the parental line. This confirms the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development for future experiments.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathway Activation
-
Cell Lysis: Lyse both parental and TSU-68 resistant cells with and without TSU-68 treatment using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins, including:
-
p-AKT and total AKT
-
p-ERK1/2 and total ERK1/2
-
p-MET and total MET
-
p-EGFR and total EGFR
-
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells, with and without TSU-68 treatment, to identify any reactivated downstream signaling or upregulated bypass RTKs.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of TSU-68.
Caption: Overview of potential resistance mechanisms to TSU-68.
Caption: Workflow for generating and analyzing TSU-68 resistant cell lines.
References
- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. amhsr.org [amhsr.org]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. Alternative Splicing of Fibroblast Growth Factor Receptor IgIII Loops in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternatively spliced FGFR-1 isoform signaling differentially modulates endothelial cell responses to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing the Toxicity of 7-Hydroxy Metabolites in Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-hydroxy metabolites in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Important Clarification: 7-Hydroxy-TSU-68 vs. 7-Hydroxymitragynine (B600473)
It is crucial to distinguish between two different compounds that can be easily confused:
-
This compound: This is a metabolite of TSU-68 (Orantinib) , an investigational multi-kinase inhibitor targeting VEGFR2, PDGFR, and Kit.[1] Information specifically on the toxicity of this metabolite is limited. Therefore, this guide will address the known toxicities of the parent compound, TSU-68, as a reference.
-
7-Hydroxymitragynine: This is a more widely studied active metabolite of mitragynine (B136389), an alkaloid found in the plant Mitragyna speciosa (kratom).[2][3] It is a potent opioid receptor agonist.[4][5]
This guide will address both compounds in separate sections to avoid confusion and provide targeted information.
Managing Toxicity of this compound (as a metabolite of TSU-68)
Given the limited data on this compound, this section focuses on the parent compound, TSU-68, to infer potential toxicities and management strategies. TSU-68 is a tyrosine kinase inhibitor (TKI), and its side effects are generally class-related.
Frequently Asked Questions (FAQs)
Q1: What are the known adverse effects of the parent compound, TSU-68, in clinical and preclinical studies?
In a phase II study in patients with metastatic breast cancer, TSU-68 was generally well-tolerated. The most common adverse drug reaction reported was tumor pain (60%). Hematological adverse reactions were rare and mild. Notably, only one patient experienced a grade 2 rash, and no hypertension was reported.[6]
Q2: What are general strategies to mitigate the toxicity of tyrosine kinase inhibitors (TKIs) like TSU-68 in animal models?
While specific protocols for this compound are not available, general strategies for managing TKI-related side effects in research can be applied:
-
Dose Interruption and Reduction: A temporary break from treatment can allow the animal to recover from toxic effects. If toxicity persists upon restarting, a dose reduction may be necessary. Early and short dose interruptions can sometimes prevent the need for a long-term dose reduction.[7]
-
Dietary Modifications: For gastrointestinal issues, providing smaller, more frequent meals and avoiding foods that may cause distress can be beneficial. High-fiber diets can help with constipation.[8]
-
Supportive Care: Depending on the observed toxicity, supportive care such as fluid administration for dehydration or appropriate analgesics for pain (while considering potential drug interactions) should be provided.
Troubleshooting Guide
| Observed Issue in Animal Model | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss | TSU-68 related gastrointestinal distress or loss of appetite. | 1. Monitor food and water intake daily. 2. Consider providing a more palatable or calorie-dense diet. 3. Implement a brief dose interruption to allow for recovery.[7] 4. If weight loss continues, a dose reduction may be warranted. |
| Skin Rash or Dermatitis | A known, though less common, side effect of some TKIs. | 1. Document the severity and progression of the rash. 2. Ensure clean bedding and housing to prevent secondary infections. 3. A short dose interruption may resolve the issue.[7] |
| Lethargy or Reduced Activity | General malaise or a sign of systemic toxicity. | 1. Perform a thorough clinical examination of the animal. 2. Consider a dose interruption to assess if the lethargy is drug-related.[7] 3. Evaluate for other signs of toxicity that may require specific intervention. |
Reducing the Toxicity of 7-Hydroxymitragynine in Animal Models
7-hydroxymitragynine is a potent active metabolite of mitragynine, the primary alkaloid in kratom.[2][3] Its opioid-like effects present specific toxicological challenges.[9][10]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 7-Hydroxymitragynine in Rats
| Parameter | Value | Reference |
| Permeability (Caco-2 cells) | 19.7 ± 1.0 × 10⁻⁶ cm/s | [4] |
| Plasma Protein Binding | 73.1 ± 0.6% | [4] |
| Hepatic Extraction Ratio (Microsomes) | 0.3 | [4] |
| Hepatic Extraction Ratio (Hepatocytes) | 0.6 | [4] |
| Volume of Distribution (IV) | 2.7 ± 0.4 L/kg | [4] |
| Clearance (IV) | 4.0 ± 0.3 L/h/kg | [4] |
| Cmax (5 mg/kg oral) | 28.5 ± 5.0 ng/mL | [4] |
| Tmax (5 mg/kg oral) | 0.3 ± 0.1 h | [4] |
| Oral Bioavailability | 2.7 ± 0.3% | [4] |
Table 2: In Vivo Potency and Brain Concentrations in Mice
| Compound | Dose (s.c.) | Effect | Mean Brain Concentration | Reference |
| Mitragynine | 140 mg/kg | ~50% MPE (analgesia) | 16.6 ± 2.7 µM (Mitragynine) | [2][3] |
| 7-Hydroxymitragynine | 0.7 mg/kg | ~50% MPE (analgesia) | No significant difference from 7-OH formed from mitragynine | [2][3] |
Experimental Protocols
Protocol 1: Assessing Analgesic Effects using the Tail-Flick Assay
-
Animal Model: Male 129S1/SvImJ mice.
-
Drug Administration: Administer 7-hydroxymitragynine subcutaneously (s.c.) at desired doses (e.g., a dose-response curve can be generated with doses like 0.3, 0.6, 1.2 mg/kg).
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Post-Dosing Measurement: At a specified time post-administration (e.g., 15 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Antagonist Studies: To confirm opioid receptor mediation, a separate group of animals can be pre-treated with an opioid antagonist like naloxone (B1662785) before 7-hydroxymitragynine administration.[2]
Protocol 2: Evaluating Abuse Potential with Intracranial Self-Stimulation (ICSS)
-
Animal Model: Male and female rats surgically implanted with electrodes in the medial forebrain bundle.
-
Training: Train rats to press a lever to receive electrical stimulation, establishing a baseline rate of response.
-
Drug Administration: Administer various doses of 7-hydroxymitragynine (e.g., 0.1, 0.32, 1.0, 3.2 mg/kg) and a vehicle control. A positive control like morphine can also be used.
-
Data Collection: Measure the brain reward thresholds and response latencies after drug administration.
-
Interpretation: A decrease in the reward threshold suggests a rewarding effect, indicating abuse potential. An increase, as has been observed with high doses of 7-hydroxymitragynine, suggests an aversive or non-rewarding effect at that dose.[11]
Mandatory Visualizations
Caption: Metabolic conversion of mitragynine to its active metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A multicenter phase II study of TSU-68, a novel oral multiple tyrosine kinase inhibitor, in patients with metastatic breast cancer progressing despite prior treatment with an anthracycline-containing regimen and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 7 Ways to Manage Targeted-Therapy Side Effects | ACTC [actchealth.com]
- 9. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 10. Kratom and 7-hydroxymitragynine poisoning – Washington Poison Center [wapc.org]
- 11. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Angiogenesis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected inhibition of angiogenesis when using 7-Hydroxy-TSU-68 or its parent compound, TSU-68 (SU6668).
Frequently Asked Questions (FAQs)
Q1: What is TSU-68 (SU6668) and its expected effect on angiogenesis?
TSU-68, also known as Orantinib or SU6668, is a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3] It is designed to inhibit angiogenesis by targeting key receptors involved in the proliferation and migration of endothelial cells, which are critical for the formation of new blood vessels.[2][4] The primary targets of TSU-68 are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of VEGF-driven angiogenesis.[5]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in the maturation and stability of new blood vessels.[6]
-
Fibroblast Growth Factor Receptor (FGFR): Another important signaling pathway in angiogenesis.[4]
By inhibiting these pathways, TSU-68 is expected to suppress tumor growth and metastasis by cutting off the tumor's blood supply.[2][7]
Q2: I am not observing angiogenesis inhibition with my compound, which is labeled "this compound". Why could this be?
Currently, public scientific literature primarily describes "6-Hydroxy-TSU-68" as a metabolite of TSU-68.[8] It is possible that "this compound" is a novel derivative, a typo in your records, or a less common metabolite. The lack of inhibitory activity could be due to several factors:
-
Compound Inactivity: The hydroxylation at the 7th position (if accurate) might render the molecule inactive against its intended targets.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form in your experimental system.
-
Incorrect Concentration: The effective concentration might be significantly different from that of the parent compound, TSU-68.
-
Experimental Assay Issues: The lack of effect could be due to problems with the experimental setup, which are addressed in the troubleshooting guides below.
Q3: What are the typical concentrations of TSU-68 used in in vitro angiogenesis assays?
The effective concentration of TSU-68 can vary depending on the cell type and specific assay. However, published studies provide a general range.
| Assay Type | Cell Type | Effective Concentration (IC50) | Reference |
| VEGF-driven Mitogenesis | HUVECs | 0.34 µM | [9] |
| FGF-driven Mitogenesis | HUVECs | 9.6 µM | [9] |
| c-kit Autophosphorylation | MO7E cells | 0.1 - 1 µM | [9] |
| VEGFR-2 Phosphorylation | HUVECs | 0.03 - 10 µM | [3][9] |
| PDGFRβ Phosphorylation | NIH-3T3 cells | 0.03 - 0.1 µM | [9] |
Troubleshooting Guides
Guide 1: Issues with Endothelial Cell Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess angiogenesis.[10][11][12] If you are not observing inhibition of tube formation with your compound, consider the following:
| Potential Problem | Troubleshooting Step | Rationale |
| Suboptimal Cell Density | Perform a cell titration experiment, seeding a range of endothelial cell densities (e.g., 1x10^4 to 2x10^4 cells/well in a 96-well plate).[11][13] | Too few cells will not form a robust network, while too many cells can form aggregates that are difficult to interpret. |
| Incorrect timing of analysis | Optimize the incubation time for your specific endothelial cells. Image at multiple time points (e.g., 4, 6, 8, 12, and 24 hours).[10][14] | Tube formation is a dynamic process; the optimal time for observing a clear network can vary. Tubes may also begin to deteriorate after 18-24 hours.[10] |
| Inconsistent Matrigel/BME layer | Ensure the Basement Membrane Extract (BME) is thawed on ice and pipetted into pre-chilled plates to create an even layer. Avoid introducing bubbles.[11][15] | An uneven BME surface can lead to inconsistent cell distribution and tube formation. |
| Cell Health and Passage Number | Use low-passage endothelial cells (e.g., HUVECs) and ensure they are healthy and actively proliferating before starting the assay. | Primary endothelial cells can lose their tube-forming capacity at higher passages. |
| Inappropriate Controls | Include both a vehicle control (e.g., DMSO) and a positive control with a known angiogenesis inhibitor (e.g., Sunitinib). | This will help determine if the issue is with the compound or the assay itself. |
Guide 2: Issues with Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells.
| Potential Problem | Troubleshooting Step | Rationale |
| Inadequate Stimulation | Ensure you are using an appropriate concentration of a pro-angiogenic growth factor like VEGF or bFGF to stimulate proliferation.[16] | Without a strong proliferative signal, it is difficult to measure inhibition. |
| Incorrect Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[17] | If cells are too confluent, their proliferation rate will slow down, masking any inhibitory effects. |
| Assay Duration | Measure proliferation at multiple time points (e.g., 24, 48, and 72 hours) to capture the optimal window for observing inhibition.[17] | The effect of the inhibitor may not be apparent at early time points. |
| Choice of Proliferation Assay | Consider using different methods to measure proliferation (e.g., MTS assay, BrdU incorporation, or direct cell counting) to confirm your results.[17] | Different assays measure different aspects of cell viability and proliferation and can help rule out artifacts. |
| Serum Concentration | If using serum-containing media, be aware that it contains growth factors that can interfere with the assay. Consider using reduced-serum or serum-free media with defined growth factors.[16] | High serum concentrations can mask the inhibitory effect of your compound. |
Experimental Protocols
Endothelial Cell Tube Formation Assay[10][11][14]
-
Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel, on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the appropriate assay medium. Seed 1-2 x 10^4 cells per well on top of the solidified BME.
-
Treatment: Add your test compound (this compound) and controls (vehicle, positive control) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Imaging and Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of loops, total tube length, and number of branching points.
Western Blot for VEGFR-2 Phosphorylation[18][19][20]
-
Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Starve the cells in serum-free or low-serum medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with your test compound or controls for the desired time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Signaling Pathways and Workflows
Caption: TSU-68 inhibits angiogenesis by blocking the phosphorylation of VEGFR-2, PDGFR, and FGFR.
Caption: A stepwise workflow for troubleshooting the lack of angiogenesis inhibition.
References
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. Endothelial cell proliferation assay [bio-protocol.org]
Technical Support Center: Quantification of 7-Hydroxy-TSU-68
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of 7-Hydroxy-TSU-68 quantification.
FAQs: General Questions
Q1: What is this compound and why is its quantification important?
A1: this compound is a metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and FGFR signaling pathways.[1][2] The parent drug, TSU-68, undergoes metabolism in the liver, primarily by cytochrome P450 enzymes CYP1A1 and CYP1A2, leading to the formation of hydroxylated metabolites such as this compound.[1][3] Quantifying this metabolite is crucial for understanding the overall pharmacokinetic profile, metabolic fate, and potential contribution to the efficacy or toxicity of the parent drug.
Q2: What are the main challenges in accurately quantifying this compound in biological samples?
A2: The primary challenges are typical for bioanalytical assays of drug metabolites and include:
-
Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug.[4]
-
Matrix Effects: Components in biological matrices (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6][7]
-
Low Recovery: The analyte may be lost during sample preparation steps due to factors like inefficient extraction or nonspecific binding to labware.[8][9]
-
Analyte Stability: The metabolite may be unstable in the biological matrix or during sample processing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Degradation of Analyte | Ensure proper sample collection and storage conditions (e.g., -80°C). Minimize freeze-thaw cycles. Evaluate analyte stability in the matrix under different conditions (bench-top, post-preparative). |
| Inefficient Extraction | Optimize the sample preparation method. If using protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol). For liquid-liquid extraction (LLE), adjust the pH and test various organic solvents. For solid-phase extraction (SPE), screen different sorbents and elution solvents. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transitions. |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. For a compound with MW 326.35, the protonated precursor ion [M+H]⁺ would be m/z 327.3. Product ions would need to be determined experimentally. |
Issue 2: High Variability and Poor Reproducibility in Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Analyte Recovery | Automate liquid handling steps where possible to minimize human error. Ensure the internal standard (IS) closely mimics the analyte's behavior; a stable isotope-labeled (SIL) this compound is ideal. Thoroughly validate the precision and accuracy of the method.[8] |
| Matrix Effects | The most common cause of variability. To mitigate: • Improve Chromatography: Modify the LC gradient to better separate the analyte from co-eluting matrix components. • Enhance Sample Cleanup: Use a more rigorous sample preparation method like SPE. • Use a Stable Isotope-Labeled IS: A SIL-IS is co-eluted and experiences the same matrix effects, providing the best correction.[5] • Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| Carryover | Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash sequence with a strong organic solvent. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Recommended Action |
| Column Contamination/Degradation | Use a guard column to protect the analytical column. Implement a robust column washing procedure. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Check for mobile phase degradation or microbial growth. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions | Hydroxylated metabolites can interact with residual silanols on the column. Use a high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help, but may cause ion suppression. |
Experimental Protocols
While a specific validated method for this compound is not publicly available in full detail, the following represents a typical LC-MS/MS protocol for the quantification of a hydroxylated small molecule kinase inhibitor metabolite in human plasma. This should be used as a starting point for method development and must be fully validated.
Representative Sample Preparation: Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes.
-
Add 50 µL of plasma sample, calibration standard, or quality control sample to the appropriate tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled this compound in 50% methanol) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of mobile phase A/B (50:50 v/v).
-
Vortex to mix and inject into the LC-MS/MS system.
Representative LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min. (Gradient must be optimized) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: 327.3 > [Product Ion 1], 327.3 > [Product Ion 2] IS: [IS Precursor] > [IS Product] |
| Source Temp | 120 °C |
| Desolvation Temp | 350 °C |
| Capillary Voltage | ~3.5 kV |
Note: All MS parameters (voltages, gas flows, collision energies) require optimization for the specific instrument and analyte.
Visualizations
References
- 1. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Construction of physiologically based pharmacokinetic model to predict CYP1A autoinduction by multi-kinase inhibitor TSU-68 based on in vitro induction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Angiogenic Activities of TSU-68 and its Metabolite, 7-Hydroxy-TSU-68
In the landscape of anti-cancer therapies, targeting angiogenesis—the formation of new blood vessels that tumors rely on for growth and metastasis—remains a cornerstone of drug development. TSU-68 (also known as SU6668 or Orantinib) is a well-characterized, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent anti-angiogenic and anti-tumor properties. This guide provides a detailed comparison of the anti-angiogenic activity of TSU-68 and its metabolite, 7-Hydroxy-TSU-68, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Overview of TSU-68 and this compound
TSU-68 is a synthetic small molecule that selectively targets the ATP-binding sites of key receptor tyrosine kinases implicated in angiogenesis. Specifically, it inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR or Flk-1), Platelet-Derived Growth Factor Receptor-β (PDGFRβ), and Fibroblast Growth Factor Receptor-1 (FGFR1). By blocking the signaling pathways of these receptors, TSU-68 can inhibit endothelial cell proliferation and migration, crucial steps in angiogenesis.
This compound is a known metabolite of TSU-68, produced through hydroxylation in human liver microsomes. The biological activity of drug metabolites can range from being inactive to having equal or even greater potency than the parent compound. Therefore, understanding the anti-angiogenic profile of this compound is critical for a complete picture of TSU-68's in vivo efficacy and pharmacokinetics.
However, a review of the current scientific literature reveals a significant data gap. While extensive research has been published on the anti-angiogenic activity of TSU-68, there is a lack of publicly available experimental data specifically evaluating the anti-angiogenic properties of its metabolite, this compound. Consequently, a direct quantitative comparison is not possible at this time. This guide will present the established data for TSU-68 and clearly delineate the areas where information on this compound is absent.
Quantitative Analysis of TSU-68's Anti-Angiogenic Activity
The inhibitory activity of TSU-68 against key pro-angiogenic receptor tyrosine kinases has been quantified in various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
| Target Kinase | Assay Type | Inhibitory Value | Reference |
| PDGFRβ | Cell-free autophosphorylation | Ki = 8 nM | [1] |
| FGFR1 | Cell-free trans-phosphorylation | Ki = 1.2 µM | [1] |
| VEGFR-2 (Flk-1/KDR) | Cell-free trans-phosphorylation | Ki = 2.1 µM | [1] |
| c-Kit (SCF Receptor) | Cellular autophosphorylation | IC50 = 0.1-1 µM | [1] |
| VEGF-driven mitogenesis | HUVEC proliferation | IC50 = 0.34 µM | [1] |
| FGF-driven mitogenesis | HUVEC proliferation | IC50 = 9.6 µM | [1] |
| SCF-induced proliferation | MO7E cells | IC50 = 0.29 µM | [1] |
Signaling Pathways Targeted by TSU-68
TSU-68 exerts its anti-angiogenic effects by concurrently inhibiting multiple signaling pathways that are critical for endothelial cell function and vessel formation. The diagram below illustrates the primary targets of TSU-68 in the context of their respective signaling cascades.
Experimental Protocols for Assessing Anti-Angiogenic Activity
The anti-angiogenic properties of TSU-68 have been validated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in the literature.
In Vitro Kinase Assays (Cell-Free)
-
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a purified receptor tyrosine kinase.
-
Methodology:
-
Isolated receptor tyrosine kinase domains (e.g., Flk-1, FGFR1, PDGFRβ) are incubated with a specific substrate and ATP.
-
The compound of interest (TSU-68) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of substrate phosphorylation is quantified, typically using methods like ELISA or radioisotope incorporation.
-
IC50 or Ki values are calculated from dose-response curves.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Objective: To assess the effect of a compound on the proliferation of endothelial cells, a critical component of angiogenesis.
-
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
The cells are serum-starved to synchronize their cell cycles.
-
The cells are then stimulated with a pro-angiogenic growth factor (e.g., VEGF or FGF) in the presence of varying concentrations of the test compound (TSU-68).
-
After a defined incubation period (e.g., 72 hours), cell proliferation is measured using assays such as MTT, XTT, or direct cell counting.
-
The IC50 value, representing the concentration at which cell proliferation is inhibited by 50%, is determined.
-
In Vivo Dorsal Air Sac (DAS) Assay
-
Objective: To evaluate the anti-angiogenic activity of a compound in a living organism.
-
Methodology:
-
A sterile chamber containing tumor cells is implanted subcutaneously into the dorsal air sac of an immunodeficient mouse.
-
The tumor cells release pro-angiogenic factors, inducing the growth of new blood vessels into the chamber.
-
The mice are treated with the test compound (e.g., oral administration of TSU-68) or a vehicle control over several days.
-
At the end of the treatment period, the newly formed vasculature is quantified. This can be done by measuring the area of neovascularization or by extracting and quantifying the hemoglobin content.
-
The angiogenic index of the treated group is compared to the control group to determine the extent of inhibition.
-
The workflow for a typical in vivo anti-angiogenesis study is depicted in the diagram below.
Conclusion and Future Directions
TSU-68 is a potent, multi-targeted inhibitor of angiogenesis with well-documented activity against VEGFR-2, PDGFRβ, and FGFR1. Its ability to suppress endothelial cell proliferation and inhibit tumor-induced neovascularization in preclinical models is supported by robust quantitative data.
In contrast, there is a notable absence of publicly available information regarding the anti-angiogenic activity of its metabolite, this compound. This represents a critical knowledge gap, as the bioactivity of metabolites can significantly influence the overall efficacy and safety profile of a drug.
For a comprehensive understanding of TSU-68's therapeutic potential, future research should be directed towards:
-
Characterizing the Anti-Angiogenic Activity of this compound: Conducting in vitro kinase and cell-based assays to determine the IC50 and Ki values of this compound against VEGFR-2, PDGFRβ, and FGFR1.
-
Direct Comparative Studies: Performing head-to-head comparisons of the anti-angiogenic potency of TSU-68 and this compound in both in vitro and in vivo models.
-
Pharmacokinetic Profiling: Elucidating the pharmacokinetic profiles of both TSU-68 and this compound to understand their relative concentrations and exposure times in vivo.
References
A Comparative Analysis of TSU-68 (Orantinib) and Other Receptor Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor (RTKI), with other prominent RTKIs: Sunitinib, Sorafenib (B1663141), and Pazopanib (B1684535). This analysis is based on publicly available preclinical and clinical data.
Introduction to TSU-68 and Comparator RTKIs
TSU-68 is a potent oral RTKI that targets several key signaling pathways involved in tumor growth and angiogenesis, primarily by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Sunitinib, Sorafenib, and Pazopanib are also well-established multi-targeted RTKIs with overlapping but distinct kinase inhibition profiles, widely used in the treatment of various solid tumors.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro and in vivo efficacy of TSU-68 alongside Sunitinib, Sorafenib, and Pazopanib. It is important to note that the data presented here are compiled from various independent studies and do not represent a direct head-to-head comparison. Variations in experimental conditions can influence the results.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | TSU-68 (SU6668) IC50/Ki | Sunitinib IC50/Ki | Sorafenib IC50 | Pazopanib IC50 |
| VEGFR1 (Flt-1) | 2.1 µM (IC50) | Not widely reported | 26 nM | 10 nM |
| VEGFR2 (KDR/Flk-1) | Not widely reported | 80 nM (IC50) | 90 nM | 30 nM |
| VEGFR3 (Flt-4) | Not widely reported | Not widely reported | 20 nM | 47 nM |
| PDGFRα | Not widely reported | 69 nM (IC50, cellular) | Not widely reported | 71 nM |
| PDGFRβ | 8 nM (Ki) | 2 nM (IC50) | 57 nM | 84 nM |
| FGFR1 | 1.2 µM (IC50) | >10-fold less potent than VEGFR/PDGFR | 580 nM | 140 nM |
| c-Kit | 0.1-1 µM (IC50, cellular) | Potent inhibitor | 68 nM | 74 nM |
| B-Raf | Not a primary target | Not a primary target | 22 nM (wild-type), 38 nM (V600E) | Direct inhibition reported |
Table 2: Preclinical Antitumor Activity in Xenograft Models
| RTKI | Tumor Models Showing Significant Growth Inhibition | Key Findings |
| TSU-68 (SU6668) | Glioma, Melanoma, Lung, Colon, Ovarian | Induces tumor growth inhibition and suppresses tumor angiogenesis.[1] |
| Sunitinib | Neuroblastoma, Renal Cell Carcinoma, Colon, Lung | Inhibits tumor growth, angiogenesis, and metastasis.[3][4] |
| Sorafenib | Hepatocellular Carcinoma, Renal Cell Carcinoma, Melanoma | Inhibits tumor growth and angiogenesis; induces apoptosis.[5][6][7] |
| Pazopanib | Renal Cell Carcinoma, Sarcoma, Breast, Lung | Inhibits tumor growth and angiogenesis.[8][9][10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these RTKIs, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compound (RTKI) at various concentrations
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay - General Protocol)
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (RTKI) at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Tumor Xenograft Model (General Protocol)
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (RTKI) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
TSU-68 (Orantinib) demonstrates potent inhibition of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, with a particularly high affinity for PDGFRβ.[1][2][12] Its preclinical profile shows significant antitumor activity across a range of tumor types.[1] While a direct comparative clinical trial against Sunitinib, Sorafenib, or Pazopanib is not available, the in vitro and in vivo data suggest that TSU-68 is a promising RTKI with a distinct inhibitory profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential relative to other established RTKIs. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of novel anticancer agents.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
Comparative Analysis of TSU-68 Antibody Specificity: A Focus on Cross-Reactivity with 7-Hydroxy-TSU-68
For Immediate Release
This guide provides a comparative analysis of the specificity of antibodies targeting the multi-kinase inhibitor TSU-68, with a particular focus on potential cross-reactivity with its major metabolite, 7-Hydroxy-TSU-68. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and pharmacodynamic (PD) studies of TSU-68.
TSU-68 (also known as Suganib or Orantinib) is a potent oral receptor tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2][3][4][5] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.[1][2] The metabolism of TSU-68 can lead to the formation of various metabolites, including this compound. Understanding the specificity of analytical reagents, such as antibodies, for both the parent compound and its metabolites is critical for accurate bioanalysis.
Currently, public domain literature does not contain specific experimental data on the cross-reactivity of anti-TSU-68 antibodies with this compound. The majority of published pharmacokinetic studies on TSU-68 have utilized methods such as high-performance liquid chromatography (HPLC) with UV detection for its quantification.[6][7] However, the development of immunoassays for TSU-68 would offer a high-throughput alternative for sample analysis. In the absence of direct comparative data, this guide outlines the necessary experimental framework for such a comparison and presents hypothetical data to illustrate the analytical approach.
Quantitative Data Summary
The following table represents a hypothetical data set from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-TSU-68 antibody. The IC50 value, the concentration of the analyte required to inhibit 50% of the signal, is a key parameter for evaluating the antibody's affinity and specificity.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| TSU-68 | 15 | 100 |
| This compound | 300 | 5 |
| Unrelated Drug A | >10,000 | <0.15 |
| Unrelated Drug B | >10,000 | <0.15 |
Cross-reactivity is calculated using the formula: (IC50 of TSU-68 / IC50 of Metabolite) x 100.
Experimental Protocols
A comprehensive assessment of antibody cross-reactivity involves several key experimental stages, from antibody generation to immunoassay validation.
Antibody Production (Hypothetical)
-
Hapten Synthesis and Carrier Protein Conjugation: TSU-68, as a small molecule (hapten), is not immunogenic on its own.[8] To elicit an immune response, it would be chemically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The conjugation chemistry would be crucial to present relevant epitopes of the TSU-68 molecule.
-
Immunization: Animal models (e.g., rabbits for polyclonal or mice for monoclonal antibodies) would be immunized with the TSU-68-carrier protein conjugate. A series of immunizations would be performed to induce a robust antibody response.
-
Antibody Purification: Polyclonal antibodies would be purified from the serum using affinity chromatography, where TSU-68 is immobilized on the column matrix.
Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: A 96-well microtiter plate is coated with a TSU-68-protein conjugate (e.g., TSU-68-BSA) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Competitive Reaction: A fixed concentration of the anti-TSU-68 antibody is pre-incubated with varying concentrations of either TSU-68 (standard) or the potential cross-reactant (this compound). This mixture is then added to the coated and blocked plate.
-
Incubation and Washing: The plate is incubated to allow the binding of the antibody to the coated antigen. Unbound reagents are removed by washing.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: An HRP substrate is added, leading to a colorimetric reaction. The reaction is stopped, and the absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration. The IC50 values are determined from the resulting sigmoidal curves.
Mandatory Visualizations
TSU-68 Signaling Pathway Inhibition
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Workflow for Cross-Reactivity Testing
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of TSU-68 and Sunitinib: Multi-targeted Tyrosine Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision medicine. This guide provides a detailed comparative study of two such multi-targeted TKIs: TSU-68 (also known as Orantinib or SU6668) and Sunitinib (marketed as Sutent®). While the direct subject of this comparison is often cited as 7-Hydroxy-TSU-68, it is important to note that this compound is a primary metabolite of TSU-68. Due to the limited availability of specific data on the metabolite, this guide will focus on the parent compound, TSU-68, in its comparison with the well-established drug, Sunitinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and supporting experimental data.
Mechanism of Action and Target Profile
Both TSU-68 and Sunitinib exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in key cellular processes such as angiogenesis, tumor growth, and metastasis.
TSU-68 (SU6668) is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] It acts as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascades initiated by these receptors.[3]
Sunitinib is a broader-spectrum RTK inhibitor, targeting PDGFRs and VEGFRs, as well as Stem Cell Factor Receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[4] This multi-targeted approach allows Sunitinib to simultaneously interfere with tumor angiogenesis and directly inhibit the proliferation of tumor cells that are dependent on these signaling pathways.
The following diagram illustrates the primary signaling pathways targeted by TSU-68 and Sunitinib.
References
In Vivo Anti-Tumor Efficacy of TSU-68: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical in vivo validation of TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor. This guide provides a comparative summary of its anti-tumor effects, detailed experimental protocols, and visualizations of its mechanism of action. To date, specific in vivo anti-tumor data for the metabolite 7-Hydroxy-TSU-68 is not available in the public domain. The following data pertains to the parent compound, TSU-68.
Introduction to TSU-68 and its Metabolites
TSU-68 (Orantinib, SU6668) is an orally active, small-molecule inhibitor targeting several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). By inhibiting these key signaling pathways, TSU-68 exerts potent anti-angiogenic and anti-tumor effects.
Metabolic studies have identified several hydroxylated metabolites of TSU-68, including 5-Hydroxy-TSU-68, 6-Hydroxy-TSU-68, and this compound. While the existence of these metabolites is known, their specific contributions to the overall in vivo anti-tumor activity of TSU-68 have not been extensively characterized in publicly available literature. This guide, therefore, focuses on the well-documented in vivo anti-tumor effects of the parent compound, TSU-68, providing a foundational understanding for researchers interested in this class of inhibitors and their derivatives.
Comparative In Vivo Anti-Tumor Efficacy of TSU-68
The anti-tumor activity of TSU-68 has been evaluated in a variety of human tumor xenograft models. The following tables summarize the quantitative data from key preclinical studies, demonstrating the compound's broad-spectrum efficacy.
| Tumor Model | Cell Line | Dose and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Human Epidermoid Carcinoma | A-431 | 200 mg/kg, p.o., twice daily | 21 days | Significant suppression of tumor growth | [1] |
| Human Colon Carcinoma | HT-29 | 200 mg/kg, p.o., twice daily | 14 days | 60% | [2] |
| Human Colon Carcinoma | HT-29 / WiDr | 200 mg/kg, p.o., twice daily | 16 days | Significant inhibition | [3] |
| Human Glioma | C6 | 75 mg/kg, i.p., daily | 22 days | Significant suppression of tumor angiogenesis | [4] |
| Human Chondrosarcoma | SW 1353 | 250 mg/kg, s.c., every 48 hours | 28 days | 53% | [5] |
| Various Human Tumor Xenografts | A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | 75-200 mg/kg, p.o. or i.p. | Not specified | Significant growth inhibition | [6] |
| Metastasis Model | Cell Line | Dose and Administration | Treatment Duration | Effect | Reference |
| Hepatic Metastasis (Colon Cancer) | HT-29 / WAV-I | 200 mg/kg, p.o., twice daily | 28 days | Significantly reduced liver weights | [3] |
Mechanism of Action: Signaling Pathway Inhibition
TSU-68 competitively inhibits ATP binding to the kinase domains of VEGFR, PDGFR, and FGFR, thereby blocking downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment and tumor cell growth.
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies of TSU-68.
Human Tumor Xenograft Model
-
Cell Culture: Human tumor cell lines (e.g., A-431, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Athymic (nu/nu) or SCID mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of 5 x 10^6 to 1 x 10^7 tumor cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: TSU-68 is formulated in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) and administered orally (p.o.) via gavage or intraperitoneally (i.p.). A common dosage is 200 mg/kg twice daily. The control group receives the vehicle only.[1][3]
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (width)² x length / 2). Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated after a predefined period (e.g., 2-4 weeks) or when tumors in the control group reach a specific size. Tumors are then excised, weighed, and may be processed for histological or molecular analysis.
Caption: Workflow for a typical in vivo tumor xenograft study.
Dorsal Air-Sac (DAS) Assay for Angiogenesis
-
Chamber Implantation: Millipore chambers containing tumor cells (e.g., 2 x 10^7 cells) are implanted subcutaneously into a dorsal air-sac created in SCID mice.[3]
-
Treatment: Mice are treated with TSU-68 (e.g., 200 mg/kg, p.o., twice daily) or vehicle for a short duration, typically 5-6 days.[3]
-
Angiogenesis Assessment: On the final day, mice are injected intravenously with a fluorescent dye (e.g., FITC-dextran). The area of newly formed vessels around the chamber is then quantified.
-
Analysis: The angiogenic index is calculated and compared between the treated and control groups.
Conclusion
The available in vivo data robustly demonstrates that TSU-68 is a potent anti-tumor and anti-angiogenic agent across a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of key receptor tyrosine kinases, is well-established.
While there is a clear lack of specific in vivo efficacy data for the this compound metabolite, the comprehensive validation of the parent compound provides a critical foundation. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of this compound and other metabolites to determine their potential contribution to the therapeutic effects and any unique activities they may possess. Such studies would be invaluable for a more complete understanding of TSU-68's clinical activity and for the potential development of next-generation inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Scant Evidence on Reproducibility of 7-Hydroxy-TSU-68 Studies Necessitates Focus on Parent Compound TSU-68
For researchers, scientists, and drug development professionals, a thorough review of existing literature reveals a significant lack of published studies specifically detailing the reproducibility of experiments involving 7-Hydroxy-TSU-68. This compound is primarily identified as a human metabolite of TSU-68, also known as Orantinib (SU6668). Consequently, a direct comparison of this compound's performance with other alternatives, supported by experimental data, is not feasible based on publicly available information.
This guide, therefore, shifts its focus to the parent compound, TSU-68, for which a more substantial body of research exists. The data presented here for TSU-68 provides a foundational understanding of the likely biological context of its 7-hydroxy metabolite. It is important to note that while this information is valuable, the specific activity and characteristics of this compound may differ from those of TSU-68.
TSU-68: A Multi-Targeted Tyrosine Kinase Inhibitor
TSU-68 is an orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of several key receptors involved in angiogenesis and tumor cell proliferation.[2]
Data Presentation: In Vitro Inhibitory Activity of TSU-68
The following table summarizes the in vitro inhibitory activity of TSU-68 against its primary targets.
| Target Kinase | Inhibition Parameter | Value | Reference |
| PDGFRβ | Ki | 8 nM | [3] |
| PDGFRβ | IC50 | 0.06 µM | [4] |
| VEGFR-2 (Flk-1/KDR) | Ki | 2.1 µM | [3] |
| VEGFR-2 (Flk-1/KDR) | IC50 | 2.4 µM | [4] |
| FGFR1 | Ki | 1.2 µM | [3] |
| FGFR1 | IC50 | 3.0 µM | [4] |
| c-kit | IC50 | 0.1-1 µM | [1] |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate greater potency.
Signaling Pathways and Experimental Workflows
The inhibitory actions of TSU-68 on its target receptors disrupt downstream signaling cascades crucial for tumor growth and angiogenesis.
TSU-68 Signaling Pathway Inhibition
The diagram below illustrates the primary signaling pathways inhibited by TSU-68. By blocking the phosphorylation of VEGFR-2, PDGFRβ, and FGFR1, TSU-68 prevents the activation of downstream effectors such as the Ras/MEK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation, migration, and survival.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro experiment to determine the inhibitory activity of TSU-68 on a target kinase.
Experimental Protocols
Detailed experimental protocols for TSU-68 are available in the cited literature. Below is a summarized methodology for a representative in vitro kinase assay.
Objective: To determine the in vitro inhibitory activity of TSU-68 against a specific receptor tyrosine kinase.
Materials:
-
Purified recombinant human kinase (e.g., VEGFR-2, PDGFRβ, FGFR1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
TSU-68 (dissolved in a suitable solvent like DMSO)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of TSU-68 in the assay buffer. Prepare a solution containing the kinase, substrate, and other necessary cofactors in the assay buffer.
-
Kinase Reaction: In a microplate, add the TSU-68 dilutions. Initiate the kinase reaction by adding the kinase/substrate mixture and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the level of substrate phosphorylation.
-
Data Analysis: Measure the signal using a microplate reader. The data is then used to calculate the percent inhibition for each TSU-68 concentration and to determine the IC50 or Ki value by fitting the data to a dose-response curve.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in patients with advanced solid tumors have shown that after repeated oral administration, the maximum concentration (Cmax) and area under the curve (AUC) of TSU-68 were approximately two-fold lower than after the first administration, suggesting autoinduction of its own metabolism.[5][6] The primary route of elimination is believed to be through hepatic metabolism, with non-clinical studies indicating an induction of cytochrome P450 enzymes, specifically CYP1A1/2.[4][5] While human metabolites of TSU-68 have been identified, including presumably this compound, specific data on their biological activities are not available in the reviewed literature.[2]
Clinical Studies and Alternatives
TSU-68 has been evaluated in several clinical trials for various cancers, including hepatocellular carcinoma and metastatic breast cancer.[3][6] In a Phase II study for metastatic breast cancer, TSU-68 monotherapy was well-tolerated but showed limited clinical benefit.[3] When combined with transarterial chemoembolization (TACE) for hepatocellular carcinoma, there was a trend towards prolonged progression-free survival, though it was not statistically significant.[7]
Numerous other tyrosine kinase inhibitors with similar or overlapping target profiles represent alternatives to TSU-68. These include, but are not limited to:
-
Sunitinib: An inhibitor of VEGFR, PDGFR, c-KIT, and other kinases.
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
-
Pazopanib: A selective inhibitor of VEGFR, PDGFR, and c-Kit.
The performance and reproducibility of studies on these alternative compounds are extensively documented in the scientific literature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomised phase II study of TSU-68 in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Orantinib (TSU-68) in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Orantinib (formerly known as TSU-68 or SU6668) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor that has been investigated in numerous clinical trials for various solid tumors. This guide provides a meta-analysis of Orantinib and its known metabolites based on available clinical trial data, offering a comparative perspective against alternative therapies.
Mechanism of Action
Orantinib targets several key signaling pathways involved in tumor angiogenesis and cell proliferation.[1] It competitively inhibits the autophosphorylation of:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]
-
Platelet-Derived Growth Factor Receptor (PDGFR) [1]
-
Fibroblast Growth Factor Receptor (FGFR) [1]
By blocking these receptors, Orantinib aims to inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and proliferation.[2] It also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit.[1]
Signaling Pathway of Orantinib's Action
Caption: Orantinib inhibits multiple receptor tyrosine kinases.
Clinical Trials Overview and Pharmacokinetics
Orantinib has been evaluated in various clinical trials, primarily in patients with advanced solid tumors, including hepatocellular carcinoma (HCC), metastatic colorectal cancer (mCRC), and metastatic breast cancer.
Pharmacokinetic Profile
Phase I studies have characterized the pharmacokinetic profile of Orantinib. Following oral administration, the drug's exposure appears to decrease after repeated dosing, suggesting autoinduction of its own metabolism, likely through the cytochrome P450 system (CYP1A1/2).[3]
Table 1: Summary of Pharmacokinetic Parameters of Orantinib in a Phase I Study of Advanced Solid Tumors
| Dose Level (mg/m² bid) | Administration | Cmax (ng/mL) - Day 1 | AUC0–t (ng·h/mL) - Day 1 | Cmax (ng/mL) - Day 29 | AUC0–t (ng·h/mL) - Day 29 |
| 200 | Twice daily | Data not specified | Data not specified | Data not specified | Data not specified |
| 400 | Twice daily | ~2-fold higher than Day 29 | ~2-fold higher than Day 29 | Not specified | Not specified |
| 800 | Twice daily | ~2-fold higher than Day 29 | ~2-fold higher than Day 29 | Not specified | Not specified |
| 1200 | Twice daily | ~2-fold higher than Day 29 | ~2-fold higher than Day 29 | Not specified | Not specified |
Source: Phase I and pharmacokinetic study of TSU-68.[3][4] Note: The study noted that Cmax and AUC0–t after repeated administration on days 8 and 29 were approximately 2-fold lower than after the first administration on day 1.[3][4]
Information regarding the specific metabolites of Orantinib in human clinical trials is limited in the available literature. Pre-clinical studies suggest hepatic metabolism is the predominant route of elimination.[3]
Efficacy in Hepatocellular Carcinoma (HCC)
Orantinib has been studied in patients with unresectable HCC, often in combination with other treatments like transcatheter arterial chemoembolization (TACE).
Table 2: Phase III ORIENTAL Study - Orantinib with TACE vs. Placebo with TACE in Unresectable HCC
| Endpoint | Orantinib + TACE | Placebo + TACE | Hazard Ratio (95% CI) | p-value |
| Overall Survival (Median) | 31.1 months | 32.3 months | 1.090 (0.878–1.352) | 0.435 |
| Time to Progression (Median) | Not specified | Not specified | Not specified | Not specified |
Source: Orantinib versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study.[5]
The ORIENTAL study was terminated for futility as it did not show an improvement in overall survival for patients receiving Orantinib in combination with TACE compared to placebo.[5]
Comparison with Standard of Care: Sorafenib
Sorafenib is a standard first-line treatment for advanced HCC. While a direct head-to-head trial between Orantinib and Sorafenib is not available, a comparison can be drawn from their respective pivotal trials.
Table 3: Comparison of Orantinib (ORIENTAL study) and Sorafenib (SHARP study) in Advanced HCC
| Drug | Study | Comparator | Primary Endpoint | Median Overall Survival |
| Orantinib (+ TACE) | ORIENTAL | Placebo (+ TACE) | Overall Survival | 31.1 months |
| Sorafenib | SHARP | Placebo | Overall Survival | 10.7 months |
Sources: ORIENTAL study[5], SHARP study[6] Note: The patient populations and study designs of the ORIENTAL and SHARP trials were different, and this comparison should be interpreted with caution.
Efficacy in Metastatic Colorectal Cancer (mCRC)
A Phase I study evaluated Orantinib in combination with S-1 and oxaliplatin (B1677828) (SOX) in patients with mCRC previously treated with chemotherapy.
Table 4: Phase I Study of Orantinib with SOX in mCRC
| Orantinib Dose Level (bid) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) / Recommended Dose (RD) |
| 200 mg | 6 | 0 | 200 mg bid |
| 400 mg | 3 | 2 | Not established at this dose |
Source: A phase I pharmacokinetic study of TSU-68 in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy.[7]
The study concluded that Orantinib in combination with SOX was generally well-tolerated, with a recommended dose of 200 mg twice daily.[7]
Comparison with Standard of Care: Regorafenib
Regorafenib is a standard therapy for patients with mCRC who have progressed after standard therapies.
Table 5: Comparison of Orantinib Combination and Regorafenib in Refractory mCRC
| Drug | Study | Primary Endpoint | Median Progression-Free Survival |
| Orantinib + SOX | Phase I | Safety/MTD | Not a primary endpoint |
| Regorafenib | CORRECT | Overall Survival | 1.9 months |
Sources: Orantinib Phase I study[7], Regorafenib CORRECT trial[8][9] Note: This is an indirect comparison between a Phase I safety and a Phase III efficacy trial and should be interpreted with caution.
Efficacy in Metastatic Breast Cancer
A Phase II study investigated Orantinib monotherapy in patients with metastatic breast cancer that had progressed after treatment with an anthracycline-containing regimen and a taxane.
Table 6: Phase II Study of Orantinib in Metastatic Breast Cancer
| Endpoint | Result |
| Objective Overall Response Rate | 0% |
| Clinical Benefit Rate | 5% |
Source: A multicenter phase II study of TSU-68 in patients with metastatic breast cancer.[8]
The study found that Orantinib monotherapy had limited efficacy in this patient population, although it was well-tolerated.[8]
Comparison with Standard of Care
For patients with metastatic breast cancer who have progressed after anthracyclines and taxanes, treatment options often include capecitabine, vinorelbine, or gemcitabine, among others.[10][11][12] The lack of an objective response with Orantinib monotherapy in the Phase II trial suggests it is not a viable alternative to these established therapies in this setting.
Experimental Protocols
Pharmacokinetic Analysis in Phase I Solid Tumor Study
-
Blood Sampling: Blood samples were collected pre-dose and at multiple time points (1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours) after dosing on days 1, 8, and 29.[3]
-
Sample Processing: Samples were immediately centrifuged at 3,000 rpm for 10 minutes at 4°C. Plasma was separated and frozen at -20°C until analysis.[3]
-
Analytical Method: Plasma concentrations of TSU-68 were determined using a validated high-performance liquid chromatography (HPLC) method.
Efficacy and Safety Assessment in the ORIENTAL Study (HCC)
-
Patient Population: Patients with unresectable hepatocellular carcinoma.[5]
-
Treatment Arms:
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included time to progression and safety.[13]
-
Randomization: Patients were randomized and stratified by region, Child-Pugh score, alpha-fetoprotein concentrations, and the size of the largest lesion.[13]
Experimental Workflow for a Typical Orantinib Clinical Trial
Caption: A generalized workflow for Orantinib clinical trials.
Conclusion
The clinical development of Orantinib (TSU-68) has explored its potential across a range of solid tumors. While early-phase studies demonstrated a manageable safety profile and some evidence of biological activity, later-stage trials, such as the ORIENTAL study in HCC, did not meet their primary efficacy endpoints. In metastatic breast cancer, monotherapy showed limited activity. The available data suggest that while Orantinib effectively targets key angiogenic and proliferative pathways, this does not consistently translate into significant clinical benefit as a monotherapy or in the combinations studied to date when compared to placebo or in the context of established standard-of-care treatments. Further research into predictive biomarkers or novel combination strategies would be necessary to define a clear clinical role for Orantinib. A notable gap in the current literature is the detailed characterization of Orantinib's metabolites and their potential clinical activity.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. nice.org.uk [nice.org.uk]
- 8. Regorafenib in patients with metastatic colorectal cancer in Spain: from clinical trials to real-world evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib in Refractory Metastatic Colorectal Cancer: A Multi-Center Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Role of Taxane and Anthracycline Combination Regimens in the Management of Advanced Breast Cancer: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Orantinib versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 7-Hydroxy-TSU-68
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with explicit disposal instructions for 7-Hydroxy-TSU-68 is not publicly available. The following guidance is based on established best practices for the handling and disposal of potent, biologically active small molecule kinase inhibitors, which should be treated as hazardous and potentially cytotoxic waste.[1][2][3] It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2]
The proper disposal of research compounds like this compound is a critical component of laboratory safety and environmental responsibility. The fundamental principle is to manage all contaminated materials as hazardous waste from generation to final disposal.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, appropriate Personal Protective Equipment (PPE) must be worn. All handling of the solid compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of aerosols or dust.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Double nitrile or other appropriate chemical-resistant gloves.[1]
Step-by-Step Disposal Protocol
The correct disposal route for this compound involves meticulous segregation, containment, and labeling of all waste streams.
-
Waste Identification and Segregation:
-
Identify and segregate all materials that have come into contact with this compound at the point of generation.[1]
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, bench paper, and any other disposable labware. These items must be collected separately from regular trash.[1]
-
Liquid Waste: All solutions containing this compound, including stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as hazardous liquid waste.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[4]
-
Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[1]
-
-
Containment:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name, "this compound," and list any solvents or other chemicals present in the container.[3]
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and hazard pictograms.
-
-
Storage:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [6]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] High-temperature incineration is the required method for destroying cytotoxic waste.[8][9]
-
For empty original containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[3] After thorough rinsing, deface the original label and dispose of the container according to institutional guidelines.[3][10]
-
Data Presentation: Summary of Disposal Procedures
| Waste Type | Containment Procedure | Labeling Requirements | Disposal Route |
| Solid Waste (Gloves, tips, vials) | Designated, labeled, leak-proof bag or container. | "Hazardous Waste," "this compound Contaminated Debris" | EHS-managed hazardous waste pickup. |
| Liquid Waste (Solutions in DMSO, buffers) | Compatible, sealed, leak-proof container with secondary containment. | "Hazardous Waste," "this compound," list of solvents (e.g., DMSO, water). | EHS-managed hazardous waste pickup. |
| Sharps Waste (Needles, syringes) | Approved, puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Cytotoxic" | EHS-managed sharps waste pickup. |
| Original "Empty" Container | Original container. | Original label must be present. | Collect first rinsate as liquid hazardous waste. Then, deface label and dispose of container per EHS rules. |
Experimental Protocols
Specific, validated experimental protocols for the chemical deactivation of this compound are not available in the public domain. While some cytotoxic drugs can be degraded by oxidizing agents like sodium hypochlorite, the effectiveness of such methods is highly compound-specific.[11] Attempting chemical deactivation without a validated protocol is not recommended. Therefore, the standard and required procedure is disposal via a licensed hazardous waste contractor for high-temperature incineration.[8][9]
Mandatory Visualization
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. vumc.org [vumc.org]
- 11. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
